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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Amino-3-(oxan-3-yl)propanoic Acid: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern peptidomimetics and small-molecule drug discovery, non-natural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of endogenous pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug discovery, non-natural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of endogenous peptides. 3-Amino-3-(oxan-3-yl)propanoic acid (also known as β -amino-tetrahydropyran-3-propanoic acid) is a highly specialized, conformationally restricted β -amino acid. By integrating a tetrahydropyran (oxane) ring with a β -amino acid backbone, this molecule offers a unique physicochemical profile: enhanced proteolytic stability, modulated lipophilicity, and precise conformational pre-organization.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating experimental protocols required to characterize it accurately.

Structural Rationale & Molecular Profiling

The architectural design of 3-Amino-3-(oxan-3-yl)propanoic acid is driven by two distinct pharmacophoric elements:

  • The β -Amino Acid Backbone: Unlike α -amino acids, β -amino acids possess an additional carbon atom between the amino and carboxylate groups. This structural shift renders them highly resistant to enzymatic degradation by common proteases, making them invaluable for extending the half-life of peptide-based therapeutics.

  • The Oxane (Tetrahydropyran) Ring: Tetrahydropyran (THP) is a rigid, conformationally restricted linear ether. In medicinal chemistry, THP is frequently deployed as a bioisostere for cyclohexane. However, replacing a methylene group (-CH2-) with an ether oxygen (-O-) fundamentally alters the molecule's properties. It lowers the overall lipophilicity (entropy) and provides an additional hydrogen bond acceptor, which can significantly improve the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile ([1]).

StructuralRationale Core 3-Amino-3-(oxan-3-yl) propanoic acid BetaAmino Beta-Amino Acid Backbone Core->BetaAmino OxaneRing Oxane (THP) Ring Substituent Core->OxaneRing Prop1 Proteolytic Stability (Peptidomimetic) BetaAmino->Prop1 Prop2 Conformational Restriction BetaAmino->Prop2 OxaneRing->Prop2 Prop3 Lower Lipophilicity (vs. Cyclohexane) OxaneRing->Prop3 Prop4 H-Bond Acceptor (Ether Oxygen) OxaneRing->Prop4 Outcome Improved ADME & Target Binding Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Fig 1. Logical relationship between structural components and resulting ADME properties.

Summary of Physicochemical Properties

The zwitterionic nature of the molecule dictates its behavior in aqueous solutions. The table below outlines the core physicochemical parameters critical for formulation and assay development.

PropertyValue (Typical/Predicted)Method/Remarks
Molecular Formula C8H15NO3-
Molecular Weight 173.21 g/mol -
pKa1 (Carboxylic Acid) ~3.5 - 4.0Potentiometric Titration
pKa2 (Ammonium) ~9.5 - 10.0Potentiometric Titration
Isoelectric Point (pI) ~6.7Calculated from pKa values
logP (Neutral Form) -0.5 to 0.5Shake-Flask (Octanol/Water)
logD (pH 7.4) ~ -2.5LC-MS/MS Quantification
Topological Polar Surface Area 65.4 ŲComputational

Experimental Workflows & Analytical Protocols

To ensure scientific integrity, the physicochemical parameters of non-natural amino acids must be empirically derived using self-validating systems. The following protocols detail the mechanistic causality behind each experimental step.

Protocol A: Potentiometric Determination of pKa Values

Accurate pKa determination is essential for predicting the ionization state of the drug at physiological pH, which directly impacts target binding and membrane permeability ([2]).

Causality & Quality Control:

  • Ionic Strength Maintenance: A background electrolyte ( 0.1 M NaClO4​ ) is used to keep the activity coefficients constant throughout the titration. Without this, the changing ionic strength would shift the thermodynamic pKa values.

  • Nitrogen Atmosphere: Titrations must be conducted under a continuous N2​ purge. Atmospheric CO2​ readily dissolves in basic solutions to form carbonic acid, which introduces anomalous inflection points and skews the titration curve.

Step-by-Step Methodology:

  • Standardization: Prepare a 0.1 M NaOH solution (carbonate-free). Standardize the titrant against primary standard Potassium Hydrogen Phthalate (KHP) to precisely determine its molarity.

  • Sample Preparation: Dissolve 10 mg of 3-Amino-3-(oxan-3-yl)propanoic acid in 20 mL of 0.1 M NaClO4​ solution.

  • Equilibration: Place the sample in a jacketed titration vessel maintained at exactly 25.0±0.1∘C . Purge the solution with high-purity N2​ gas for 15 minutes prior to titration.

  • Titration: Using an automated potentiometric titrator equipped with a combinative glass electrode, titrate the solution from pH 2.0 to 12.0 using the standardized NaOH.

  • Data Analysis: Export the titration curves and process the data using non-linear regression software (e.g., Hyperquad) to extract the overlapping pKa1 and pKa2 values.

Workflow Step1 Sample Prep (0.1M NaClO4, N2 Atmosphere) Step3 Potentiometric Titration (pH 2.0 to 12.0) Step1->Step3 Step2 Standardization (NaOH vs KHP) Step2->Step3 Step4 Data Fitting (Non-linear Regression) Step3->Step4 Step5 pKa1 & pKa2 Determination Step4->Step5

Fig 2. Experimental workflow for the potentiometric determination of pKa values.

Protocol B: Shake-Flask LC-MS Method for logD (pH 7.4)

The distribution coefficient (logD) at pH 7.4 is a critical parameter that resembles real biological partitions, dictating how the molecule will behave in the gastrointestinal tract and systemic circulation ([3]). Because 3-Amino-3-(oxan-3-yl)propanoic acid is highly polar at pH 7.4 (zwitterionic state), highly sensitive LC-MS/MS quantification is required over traditional UV-Vis methods ([4]).

Causality & Quality Control:

  • Phase Pre-saturation: n-Octanol and water are partially miscible. If dry solvents are used, they will partition into each other during the assay, altering the phase volumes and invalidating the concentration ratios. Pre-saturating the phases prevents this volumetric shift.

Step-by-Step Methodology:

  • Phase Preparation: Vigorously stir equal volumes of n-octanol and 50 mM Phosphate Buffer (pH 7.4) for 24 hours. Allow the phases to separate completely to yield octanol-saturated buffer and buffer-saturated octanol.

  • Stock Solution: Prepare a 1 mM stock solution of the compound in the octanol-saturated buffer.

  • Equilibration: In a glass vial, combine 1 mL of the spiked buffer with 1 mL of the buffer-saturated octanol.

  • Agitation: Shake the vials on a mechanical shaker at 300 RPM for 60 minutes at 25∘C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to ensure a crisp phase boundary and eliminate micro-emulsions.

  • Quantification: Carefully sample both the aqueous and organic phases. Dilute as necessary and quantify the concentration of the compound in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Calculate logD using the formula: logD=log10​([Concentration]octanol​/[Concentration]buffer​) .

Implications for Drug Design

The incorporation of the oxane ring into the β -amino acid scaffold is a masterclass in modulating Lipophilic Ligand Efficiency (LLE). While highly lipophilic molecules often suffer from poor solubility, high plasma protein binding, and rapid metabolic clearance, the tetrahydropyran moiety mitigates these risks. By providing an oxygen atom that acts as a hydrogen bond acceptor, the molecule can form tighter drug-enzyme interactions without the heavy lipophilic penalty associated with simple cycloalkanes ([5]).

For researchers developing novel peptidomimetics, 3-Amino-3-(oxan-3-yl)propanoic acid represents an ideal starting point for synthesizing libraries with highly favorable, easily predictable pharmacokinetic trajectories.

References

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery Source: Emery Pharma URL:[Link]

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution: Potentiometric determination Source: SciELO URL:[Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP Source: PubMed Central (NIH) URL:[Link]

Sources

Exploratory

Comprehensive Structural and Stereochemical Analysis of 3-Amino-3-(oxan-3-yl)propanoic Acid

Target Audience: Researchers, structural biologists, and drug development professionals specializing in peptidomimetics and foldamer design. Executive Summary The incorporation of non-proteinogenic β -amino acids into pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals specializing in peptidomimetics and foldamer design.

Executive Summary

The incorporation of non-proteinogenic β -amino acids into peptide backbones is a cornerstone strategy in modern drug discovery, designed to enhance proteolytic stability and enforce specific secondary structures (foldamers). 3-Amino-3-(oxan-3-yl)propanoic acid —a β -amino acid featuring a bulky tetrahydropyran (oxane) ring—represents a highly specialized building block. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, detailing the self-validating crystallographic and nuclear magnetic resonance (NMR) protocols required to elucidate its 3D conformation.

Stereochemical Architecture & Conformational Drivers

The structural behavior of 3-Amino-3-(oxan-3-yl)propanoic acid is governed by the interplay between the cyclic oxane substituent and the flexible β -amino acid backbone. Understanding this relationship is critical for predicting how this monomer will behave when incorporated into a larger β -peptide sequence.

Oxane Ring Dynamics

The oxane (tetrahydropyran) ring inherently minimizes steric and torsional strain by adopting a rigid chair conformation [1]. Unlike smaller cyclic ethers, the oxane ring possesses minimal ring strain, with bond angles close to the ideal tetrahedral geometry (109.5°)[2].

  • Equatorial Preference: To avoid severe 1,3-diaxial interactions with the axial protons of the oxane ring, the bulky β -amino propanoic acid substituent at the C3 position is thermodynamically forced into an equatorial orientation [1].

  • Stereocenters: The molecule possesses two critical stereocenters: C3 of the oxane ring and the C β of the propanoic acid chain. The relative stereochemistry (e.g., syn vs. anti) between these centers dictates the spatial vector of the amine and carboxylate groups.

β -Backbone Pre-organization

In standard β -amino acids, the torsion angle about the C α -C β bond ( θ ) can freely rotate between gauche ( ± 60°) and trans (180°) conformations[3]. However, the massive steric bulk of the equatorial oxane ring heavily restricts this rotation. Solvation and intramolecular hydrogen bonding further stabilize the gauche conformation, which is a prerequisite for the formation of stable 14-helices in β -peptides[3][4].

ConformationalDrivers N1 Oxane Ring Sterics (1,3-Diaxial Avoidance) N2 Equatorial C3 Preference N1->N2 N4 Restricted Theta Torsion (Gauche Conformer) N2->N4 N3 C-beta Substitution N3->N4 N6 Foldamer Pre-organization (14-Helix Formation) N4->N6 N5 Intramolecular H-Bonding N5->N6

Logical relationship of stereochemical drivers enforcing foldamer pre-organization.

Crystallographic Elucidation: A Self-Validating Protocol

X-ray crystallography provides the absolute configuration of the molecule, but obtaining diffraction-quality crystals of β -amino acids is notoriously difficult due to their zwitterionic nature, which often leads to rapid, disordered precipitation[4].

Step-by-Step Protocol: Vapor Diffusion Crystallization

Causality: Traditional evaporative crystallization drives rapid supersaturation, yielding amorphous powders. Vapor diffusion allows for a slow, thermodynamically controlled reduction in the solvent's dielectric constant, promoting highly ordered lattice nucleation.

  • Zwitterion Solubilization: Dissolve 10 mg of enantiomerically pure 3-Amino-3-(oxan-3-yl)propanoic acid in 500 µL of ultra-pure HPLC-grade water. The high dielectric constant of water ( ϵ≈80 ) stabilizes the zwitterionic state.

  • Particulate Clearance: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust), ensuring that crystal growth is driven purely by homogeneous thermodynamics.

  • Hanging Drop Setup: Pipette 2 µL of the sample solution onto a siliconized glass coverslip. Immediately add 2 µL of the reservoir solution (50% Methanol / 50% Isopropanol).

  • Equilibration: Invert the coverslip over a VDX plate well containing 1 mL of the reservoir solution. Seal the well hermetically with high-vacuum grease.

  • Lattice Formation: Incubate at a strictly controlled 20 °C. Over 7–14 days, the volatile alcohols diffuse into the aqueous drop, gradually lowering the dielectric constant and forcing the zwitterions into a crystalline lattice.

  • Diffraction & Refinement: Harvest the crystal using a cryo-loop, plunge into liquid nitrogen, and collect diffraction data at 100 K using Mo K α radiation ( λ=0.71073 Å). Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), allowing for the precise resolution of hydrogen atom positions and the intramolecular hydrogen-bonding network. Refine the structure using SHELXL with anisotropic displacement parameters for all non-hydrogen atoms.

G A Synthesis & Purification (Enantiomeric Enrichment) B Vapor Diffusion Crystallization (Controlled Dielectric Shift) A->B Zwitterion Isolation E Solution-State NMR (NOESY & J-Coupling) A->E Solubilized Sample C X-Ray Diffraction (100 K) (Minimizing B-factors) B->C Single Crystal D SHELXL Refinement (Anisotropic Modeling) C->D Diffraction Data F 3D Stereochemical Model (Oxane Chair + Gauche Backbone) D->F Solid-State Conformation E->F Solution Dynamics

Workflow for the structural elucidation of oxane-substituted β-amino acids.

Solution-State Dynamics: NMR Validation

While X-ray diffraction maps the solid-state architecture, crystal packing forces can occasionally distort the native molecular conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is deployed as an orthogonal validation tool to confirm that the oxane chair conformation and the gauche β -backbone persist in physiological solution conditions[2].

Step-by-Step Protocol: Conformational Analysis via NMR
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of Deuterium Oxide (D₂O). D₂O is chosen over CDCl₃ to mimic an aqueous physiological environment, despite the rapid exchange of the NH3+​ protons.

  • 1D 1 H NMR & Karplus Analysis: Acquire a standard 1 H spectrum at 600 MHz. Extract the 3JHH​ coupling constants.

    • Causality: The Karplus equation dictates that dihedral angles near 180° yield large coupling constants. A large coupling constant ( 3J≈8−11 Hz) between the oxane C3-H and the adjacent C2-H/C4-H protons confirms an axial-axial relationship. This mathematically proves that the β -amino acid substituent is locked in the equatorial position[1][2].

  • 2D NOESY (Through-Space Correlation): Acquire a NOESY spectrum with a mixing time of 300 ms.

    • Causality: NOESY detects protons that are close in space (< 5 Å) regardless of bond connectivity. Cross-peaks between the C β -proton of the propanoic acid chain and the axial protons of the oxane ring validate the restricted θ torsional angle, confirming the pre-organized gauche conformation required for foldamer assembly.

Data Presentation & Conformational Summary

The following tables synthesize the quantitative data extracted from the structural elucidation workflows, providing a comparative baseline for researchers utilizing oxane-substituted β -amino acids.

Table 1: Quantitative Crystallographic Data Summary
ParameterValue / CharacteristicImplication for Stereochemistry
Space Group P21​21​21​ (Typical for chiral β -amino acids)Confirms absolute enantiomeric purity in the solid state.
Unit Cell a≈8.5 Å, b≈10.2 Å, c≈12.4 ÅSuggests a compact, folded zwitterionic network.
R-factor (R1) < 0.05High statistical confidence in atomic coordinate assignment.
Oxane C-O-C Angle ~111.5°Confirms low ring strain, characteristic of the chair conformation.
H-Bond Length 2.85 – 2.95 Å (N-H···O)Indicates strong intermolecular zwitterionic pairing in the lattice.
Table 2: Torsional Angle Comparison (C β -C α -CO Backbone)

Note: The persistence of the gauche conformer across all states highlights the intense steric pre-organization enforced by the oxane ring.

State ϕ (N-C β ) θ (C β -C α ) ψ (C α -CO)Dominant Conformer
Gas Phase (DFT) -64°60°150°Gauche (Stabilized by internal H-bond)
Solid State (XRD) -60°65°145°Gauche (Stabilized by lattice packing)
Solution (NMR) -65°55°155°Gauche (Dynamic but highly restricted)

Sources

Foundational

Topic: Biological Activity and Cytotoxicity of 3-Amino-3-(oxan-3-yl)propanoic Acid Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-3-(oxan-3-yl)propanoic acid represents a novel chiral β-amino acid with an embedded oxane ring, a scaffold of i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(oxan-3-yl)propanoic acid represents a novel chiral β-amino acid with an embedded oxane ring, a scaffold of interest in medicinal chemistry due to its potential for unique conformational constraints and metabolic stability. As with all chiral molecules in drug development, a thorough and distinct evaluation of each enantiomer is not merely a regulatory requirement but a scientific necessity. The stereochemical arrangement can drastically alter pharmacological and toxicological profiles. This guide presents a comprehensive, methodology-focused framework for the systematic evaluation of the biological activity and cytotoxicity of the (R)- and (S)-enantiomers of 3-Amino-3-(oxan-3-yl)propanoic acid. We provide detailed, field-tested protocols for cytotoxicity screening, mechanistic elucidation of cell death, and strategies for identifying potential therapeutic targets. This document is designed to equip researchers with the necessary tools to move from compound synthesis to a robust preclinical data package.

Introduction: The Imperative of Chiral Evaluation

The compound 3-Amino-3-(oxan-3-yl)propanoic acid is a structurally intriguing molecule. It is a β-amino acid, a class of compounds known to act as mimics of γ-aminobutyric acid (GABA) or as components of peptidomimetics. The incorporation of the oxane (tetrahydropyran) ring at the C3 position introduces a significant conformational rigidity and a potential hydrogen bond acceptor, features that can drive specific biological interactions.

Crucially, the C3 position is a stereocenter, giving rise to (R)- and (S)-enantiomers. Biological systems are inherently chiral, and the interaction of a small molecule with a protein target is a three-dimensional event. Therefore, it is paramount to assume that the two enantiomers are, for all intents and purposes, different compounds until proven otherwise. One enantiomer may be the active therapeutic agent (eutomer), while the other could be inactive, less active, or contribute to off-target toxicity (distomer).

This guide outlines a logical, tiered approach to dissecting the distinct biological profiles of these enantiomers.

Prerequisite: Synthesis and Analytical Characterization

Before any biological evaluation, the enantiomers must be synthesized, separated, and rigorously characterized to ensure identity, purity, and stereochemical integrity.

Synthesis and Enantiomeric Separation

The synthesis of racemic 3-Amino-3-(oxan-3-yl)propanoic acid can be approached through established methods for β-amino acid synthesis, such as the Rodionov reaction or additions to α,β-unsaturated esters. Following the synthesis of the racemate, chiral separation is the most critical step.

Recommended Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Justification: Chiral HPLC is a robust and widely used method for the analytical and semi-preparative separation of enantiomers.[1][2] Columns with chiral stationary phases (CSPs) provide a stereospecific environment that allows for differential interaction with the two enantiomers, leading to different retention times.

  • Instrumentation: HPLC system with a UV detector, a chiral column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T, or a polysaccharide-based column).[3][4]

  • Mobile Phase Optimization: A systematic screening of mobile phases (e.g., polar organic, reversed-phase, or normal-phase) is required. A common starting point for amino acids is a mixture of methanol or acetonitrile with a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Method Validation: The separation method must be validated for:

    • Resolution (Rs): A baseline resolution (Rs > 1.5) is required.

    • Enantiomeric Excess (e.e.): The purity of each collected fraction should be determined (ideally >99% e.e.).

    • Reproducibility: Consistent retention times and resolution across multiple runs.

Structural and Purity Confirmation

Each separated enantiomer must be characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Analysis (Analytical HPLC-UV/MS): To ensure chemical purity is >95% before biological testing.

Tier 1: In Vitro Cytotoxicity Profiling

The initial step in biological evaluation is to determine the concentration at which each enantiomer exerts a toxic effect on cells. A panel of cell lines should be used, including representatives of different cancer types and at least one non-cancerous cell line to assess selectivity.

Experimental Workflow for Cytotoxicity Profiling

Caption: Workflow for initial cytotoxicity screening of enantiomers.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.[5][6] A decrease in metabolic activity is considered an indicator of reduced cell viability or proliferation.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of each enantiomer in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]

    • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[6] This assay measures the amount of released LDH, providing a direct marker of cytotoxicity.[8] It serves as an excellent orthogonal method to the MTT assay.

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

    • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

    • LDH Reaction: Use a commercial LDH assay kit. In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit, which typically contains a substrate and a tetrazolium salt.

    • Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes), protected from light.

    • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., ~490 nm).

    • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment relative to this maximum.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be summarized in a clear table.

Table 1: Comparative IC50 Values (µM) of Enantiomers across Cell Lines

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Non-cancerous (e.g., HEK293)Selectivity Index (SI)*
(R)-EnantiomerIC50IC50IC50IC50 (HEK293) / IC50 (Cancer)
(S)-EnantiomerIC50IC50IC50IC50 (HEK293) / IC50 (Cancer)
Doxorubicin (Control)IC50IC50IC50IC50 (HEK293) / IC50 (Cancer)

*A higher Selectivity Index indicates a more favorable toxicity profile, with greater toxicity towards cancer cells than normal cells.

Tier 2: Mechanistic Investigation of Cell Death

If one or both enantiomers exhibit significant cytotoxicity, the next critical step is to determine the mechanism of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9]

Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
  • Principle: This is the gold-standard assay for distinguishing between apoptotic and necrotic cells.[10][11]

    • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10]

    • Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the IC50 concentration of the active enantiomer(s) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine for apoptosis).

    • Cell Harvesting: Collect both adherent and floating cells to ensure all dying cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[12]

  • Data Interpretation: The results are visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with mechanically damaged membranes).[9]

Decision Tree for Mechanistic Studies

Caption: Logic diagram for investigating the mechanism of cell death.

Delving into Apoptosis: Caspase Activation
  • Principle: Apoptosis is executed by a family of proteases called caspases.[13] The activation of initiator caspases (like caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) leads to the activation of executioner caspases (like caspase-3 and -7), which cleave cellular substrates, resulting in the apoptotic phenotype.[14]

  • Methodology: Use commercially available luminescent or fluorescent assays to measure the activity of specific caspases (e.g., Caspase-Glo® 3/7, 8, and 9 assays). An increase in the activity of caspase-9 points towards the intrinsic (mitochondrial) pathway, while an increase in caspase-8 activity suggests the extrinsic (death receptor) pathway.[15]

Tier 3: Exploration of Non-Cytotoxic Biological Activity

Given their structure as cyclic β-amino acids, the enantiomers may possess biological activities at non-cytotoxic concentrations.[16][17] This is particularly relevant if one enantiomer is significantly less cytotoxic than the other. Cyclic β-amino acids are known to induce stable secondary structures in peptides and can act as receptor modulators or enzyme inhibitors.[18][19]

Proposed Screening Strategies:

  • GABA Receptor Modulation: As β-amino acid analogues, the compounds could interact with GABA receptors (GABA-A, GABA-B). Receptor binding assays or electrophysiological studies could be employed to investigate this.

  • Peptidase/Protease Inhibition: The constrained cyclic structure could fit into the active site of certain proteases. A broad-panel protease inhibition screen would be informative.

  • Phenotypic Screening: High-content imaging or other phenotypic platforms can be used to screen for effects on cell morphology, signaling pathways (e.g., NF-κB activation), or other cellular processes at sub-toxic concentrations.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the comprehensive preclinical evaluation of the 3-Amino-3-(oxan-3-yl)propanoic acid enantiomers. By systematically progressing from fundamental cytotoxicity profiling to detailed mechanistic studies, researchers can build a robust data package that clearly differentiates the biological and toxicological properties of each stereoisomer. A significant difference in the IC50 values or mechanisms of action between the (R)- and (S)-enantiomers would underscore the critical importance of stereochemistry in the design of future analogues. Promising results from this in vitro cascade would form the rational basis for advancing the more potent and selective enantiomer into further preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

  • Current status of the molecular mechanisms of anticancer drug-induced apoptosis. (2002). Cancer Chemotherapy and Pharmacology.
  • Olney, J. W., et al. (2009). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. Neurobiology of Disease.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • Crowley, L. C., et al. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols.
  • Orrenius, S., et al. (2020). Mechanisms of Drug-Induced Apoptosis in Liver Cells: Relevance to in vivo Hepatotoxicity.
  • Pietkiewicz, S., et al. (2015). Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining. Journal of Immunological Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBA_k32PjiH_-yUccBzhYRGek8MrKWJGvh8PvPTpM8pIjmEdYgTapFh9Y4ctZKIBcrBYRZi1S7_cAv_90K20upZ2SK8VhxpjmiWg1vwDAnvkJUzAYLE8wa34ntLg9G0qSDn8YnOaMFW5L1H00icnmi2A5xk-m5M6-cqyUiq1-z332RD3VvdAaqV8eefcJWiB4YTL_IFhyQITk_TvEO7kdNZ5Ul0_gNRyAVyJKGYkQdjJRV4a2CPDbxm2P83RTULggA1WOgCL-DxRvAx7JWx3Q6N-5RZ7Dmem9poLS2mwB-npAoTgzrbJ8cj8M=]([Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-3-(oxan-3-yl)propanoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 3-Amino-3-(oxan-3-yl)propanoic acid represent a promising class of γ-aminobutyric acid (GABA) analogues, compounds designed to modul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Amino-3-(oxan-3-yl)propanoic acid represent a promising class of γ-aminobutyric acid (GABA) analogues, compounds designed to modulate the primary inhibitory neurotransmitter system in the central nervous system (CNS). Due to the inability of GABA to efficiently cross the blood-brain barrier, there is a significant and ongoing effort to develop analogues with superior pharmacokinetic and pharmacodynamic properties for the treatment of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the putative mechanisms of action for 3-Amino-3-(oxan-3-yl)propanoic acid derivatives, drawing upon the established pharmacology of related GABAergic modulators. The guide will explore the principal molecular targets, including GABAA and GABAB receptors, and the enzyme GABA aminotransferase (GABA-AT), providing a framework for the rational design and experimental validation of these novel compounds in a drug discovery context.

Introduction: The Rationale for Developing Oxane-Substituted GABA Analogues

The therapeutic potential of modulating the GABAergic system is well-established, with drugs targeting this pathway being mainstays in the treatment of epilepsy, anxiety disorders, neuropathic pain, and spasticity.[3][4][5] The core challenge in GABA-centric drug design lies in achieving targeted engagement with specific components of the GABA system while maintaining a favorable safety and tolerability profile. The incorporation of a lipophilic oxane (tetrahydropyran) ring into a 3-aminopropanoic acid backbone is a strategic chemical modification aimed at enhancing blood-brain barrier penetration.[1] This structural feature is hypothesized to improve the drug-like properties of the parent molecule, allowing for effective CNS distribution and target engagement.

The primary molecular targets for these derivatives are anticipated to be the key players in GABAergic neurotransmission:

  • GABAA Receptors: Ligand-gated ion channels that mediate fast synaptic inhibition.

  • GABAB Receptors: G-protein coupled receptors responsible for slow and prolonged inhibitory responses.

  • GABA Aminotransferase (GABA-AT): The primary enzyme responsible for the degradation of GABA.[6]

This guide will dissect the potential interactions of 3-Amino-3-(oxan-3-yl)propanoic acid derivatives with each of these targets, providing insights into the experimental approaches required to elucidate their precise mechanism of action.

Putative Mechanisms of Action

The mechanism of action of a novel 3-Amino-3-(oxan-3-yl)propanoic acid derivative will likely fall into one or more of the following categories, mirroring the known activities of other GABA analogues.

Modulation of GABAA Receptors

GABAA receptors are heteropentameric chloride ion channels that are the targets of benzodiazepines, barbiturates, and neurosteroids. These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor themselves. It is plausible that 3-Amino-3-(oxan-3-yl)propanoic acid derivatives could function as GABAA receptor modulators.

  • Positive Allosteric Modulation (PAM): The compound could bind to an allosteric site on the GABAA receptor complex, increasing the channel's affinity for GABA, the frequency of channel opening, or the duration of opening. This would lead to an enhanced inhibitory postsynaptic current and a general dampening of neuronal excitability.

  • Direct Agonism: While less common for GABA analogues, some derivatives may act as direct agonists at the GABAA receptor, mimicking the action of GABA.

  • Antagonism: A derivative could also act as an antagonist, blocking the action of GABA. This would be of interest in research settings for probing the function of the GABAergic system.

GABAA_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Release GABA Release GABA GABA GABA_Release->GABA GABAA_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition) GABAA_Receptor->Hyperpolarization Cl- influx 3_Amino_Derivative 3-Amino-3-(oxan-3-yl)propanoic acid derivative 3_Amino_Derivative->GABAA_Receptor Allosteric Modulation (Potentiation)

Caption: Putative allosteric modulation of the GABAA receptor.

Interaction with GABAB Receptors

GABAB receptors are heterodimeric GPCRs that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a hyperpolarization of the neuron and reduced neurotransmitter release.

  • Agonism: The derivative could act as an agonist at the GABAB receptor, mimicking the effect of GABA. Baclofen is a classic example of a GABAB receptor agonist used clinically as a muscle relaxant.

  • Antagonism: Conversely, the compound could block the GABAB receptor, which could be useful for treating conditions associated with excessive GABAB receptor activation.

  • Positive or Negative Allosteric Modulation (PAM/NAM): Similar to GABAA receptors, these derivatives could bind to an allosteric site on the GABAB receptor to enhance or inhibit the effect of GABA.

GABAB_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Release GABA Release GABA GABA GABA_Release->GABA GABAB_Receptor GABAB Receptor (GPCR) GABA->GABAB_Receptor Binds G_Protein G-protein activation GABAB_Receptor->G_Protein K_Channel K+ Channel Opening G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ efflux Ca_Channel->Hyperpolarization Reduced Ca2+ influx 3_Amino_Derivative 3-Amino-3-(oxan-3-yl)propanoic acid derivative 3_Amino_Derivative->GABAB_Receptor Agonism or PAM

Caption: Putative agonism or positive allosteric modulation of the GABAB receptor.

Inhibition of GABA Aminotransferase (GABA-AT)

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA into succinic semialdehyde. Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission.

  • Irreversible Inhibition: Some GABA analogues, like vigabatrin, act as mechanism-based inhibitors of GABA-AT, forming a covalent bond with the enzyme and leading to its irreversible inactivation.

  • Reversible Inhibition: A derivative could also act as a competitive or non-competitive reversible inhibitor of GABA-AT.

GABA_AT_Workflow Start Start: Synthesized 3-Amino Derivative Enzyme_Source Prepare purified GABA-AT enzyme Start->Enzyme_Source Assay_Setup Set up enzymatic assay: - GABA (substrate) - α-ketoglutarate - PLP (cofactor) Enzyme_Source->Assay_Setup Incubation Incubate with varying concentrations of the derivative Assay_Setup->Incubation Detection Measure product formation (e.g., glutamate or succinate) over time Incubation->Detection Data_Analysis Calculate IC50 value (concentration for 50% inhibition) Detection->Data_Analysis Mechanism_Studies Determine mechanism: - Reversible vs. Irreversible - Competitive vs. Non-competitive Data_Analysis->Mechanism_Studies End End: Characterized GABA-AT Inhibitor Mechanism_Studies->End

Caption: Experimental workflow for characterizing GABA-AT inhibition.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of a novel 3-Amino-3-(oxan-3-yl)propanoic acid derivative, a tiered screening approach is recommended.

Tier 1: Initial Binding Assays

The initial step is to determine if the compound binds to the primary targets of interest.

Protocol: Radioligand Binding Assays

  • Target Preparation: Prepare cell membrane fractions from cells recombinantly expressing human GABAA or GABAB receptors, or from native brain tissue.

  • Radioligand Selection:

    • For GABAA receptors (benzodiazepine site): [3H]-Flunitrazepam

    • For GABAA receptors (GABA site): [3H]-Muscimol or [3H]-GABA

    • For GABAB receptors: [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626

  • Assay Conditions: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves using non-linear regression (e.g., Cheng-Prusoff equation).

Table 1: Representative Binding Affinity Data for GABA Analogues

CompoundTargetRadioligandKi (nM)
DiazepamGABAA (BZD site)[3H]-Flunitrazepam2.5
MuscimolGABAA (GABA site)[3H]-GABA10
BaclofenGABAB[3H]-GABA150
Test Compound GABAA/GABAB [3H]-Ligand To be determined
Tier 2: Functional Assays

If binding is confirmed, the next step is to assess the functional activity of the compound.

Protocol: Electrophysiology on Recombinant Receptors

  • Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing specific GABAA or GABAB receptor subunit combinations.

  • Recording Technique: Employ two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) techniques.

  • GABAA Receptor Modulation:

    • Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the potentiation or inhibition of the GABA-evoked current.

    • To test for direct agonism, apply the compound in the absence of GABA.

  • GABAB Receptor Activation:

    • Couple the expressed GABAB receptors to G-protein-activated inwardly rectifying potassium (GIRK) channels.

    • Apply the test compound and measure the outward potassium current as an indicator of receptor activation.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or the potentiation/inhibition profile of the compound.

Protocol: GABA-AT Enzyme Inhibition Assay

  • Enzyme Source: Use purified recombinant human GABA-AT or a commercially available source.[6]

  • Assay Principle: Monitor the conversion of GABA to succinic semialdehyde. This can be coupled to a secondary reaction that produces a fluorescent or colorimetric signal.

  • Procedure:

    • Pre-incubate GABA-AT with the test compound for a defined period.

    • Initiate the reaction by adding GABA and the co-substrate α-ketoglutarate.

    • Measure the reaction rate at different concentrations of the test compound.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic chemical modifications of the 3-Amino-3-(oxan-3-yl)propanoic acid scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Stereochemistry at the 3-position: The chirality at the carbon bearing the amino and oxane groups is likely to be critical for biological activity.

  • Substitution on the oxane ring: The position and nature of substituents on the tetrahydropyran ring can influence binding affinity and selectivity.

  • Derivatization of the amino and carboxylic acid groups: These functional groups can be modified to create prodrugs with improved oral bioavailability or to fine-tune the physicochemical properties of the molecule.

Conclusion

The 3-Amino-3-(oxan-3-yl)propanoic acid scaffold presents a promising starting point for the development of novel CNS-active agents. By analogy to existing GABAergic modulators, these derivatives have the potential to interact with GABAA receptors, GABAB receptors, or GABA-AT. A systematic approach to elucidating their mechanism of action, as outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline. The combination of binding assays, functional electrophysiology, and enzyme inhibition studies will provide a comprehensive understanding of their pharmacological profile and guide future lead optimization efforts.

References

  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113–118.
  • ResearchGate. (2005). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • Bentham Science Publishers. (2017). Ligand based Drug Design of New Heterocyclic Imines of GABA Analogues: A Molecular Docking Approach for the Discovery of New GABA-AT Inhibitors. Retrieved from [Link]

  • Cook, S. M., & Arnold, J. C. (2020). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacology & therapeutics, 213, 107589.
  • Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (1993). 3-substituted GABA analogs with central nervous system activity: a review. Drug development research, 28(2), 151-161.
  • RxList. (2021). How Do GABA Analogs Work?. Retrieved from [Link]

  • Mickevičius, V., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Singh, G. S., & Singh, P. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Organic Chemistry: An Indian Journal, 13(3), 1-5.
  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. 9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-528.
  • Sarma, D., & Kaur, R. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. Current drug targets, 21(1), 2-25.
  • Google Patents. (2002). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • MDPI. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (2016). SAR design of new GABA analogues with a 1,2,3‐triazole ring scaffold. Retrieved from [Link]

  • UQ eSpace. (1997). Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Retrieved from [Link]

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Foundational

Technical Guide: Thermodynamic Solubility of 3-Amino-3-(oxan-3-yl)propanoic acid at Physiological pH

Prepared by: Gemini, Senior Application Scientist Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides an in-depth technical framework for determining the thermodynamic solubility of 3-Amino-3-(oxan-3-yl)propanoic acid, a novel compound featuring a zwitterionic amino acid functionality and a saturated oxane ring. We will explore the theoretical underpinnings of pH-dependent solubility, present a validated, step-by-step protocol for the gold-standard shake-flask method at physiological pH (7.4), and detail a robust analytical workflow for quantification. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a definitive, equilibrium-based solubility value for this and structurally related molecules.

Part 1: Theoretical Framework for Solubility
1.1 Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility data can be broadly categorized into two types: kinetic and thermodynamic. Understanding the difference is paramount for making informed development decisions.[1]

  • Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It reflects the concentration at which a compound, often rapidly diluted from a DMSO stock solution, begins to precipitate.[2] This value represents a supersaturated, metastable state and is highly dependent on the specific experimental protocol (e.g., incubation time, solvent addition rate).[3][4] While useful for early-stage ranking, kinetic solubility often overestimates the true solubility.[3][4]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the saturated concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure, after equilibrium has been reached.[1][5] This is the genuine, phase-equilibrium value and is the gold standard for preformulation and regulatory submissions.[5][6] This guide focuses exclusively on the determination of thermodynamic solubility.

1.2 The Physicochemical Profile of 3-Amino-3-(oxan-3-yl)propanoic acid

The structure of 3-Amino-3-(oxan-3-yl)propanoic acid presents several key features that govern its solubility:

  • Amino Acid Moiety: The presence of both a carboxylic acid (-COOH) and an amino (-NH2) group makes the molecule zwitterionic. Its charge state, and therefore its interaction with the aqueous solvent, is highly dependent on the pH of the solution.[7][8]

  • Oxane Ring: The saturated cyclic ether (oxane, or tetrahydropyran) moiety is a common feature in biologically active molecules.[9][10] While the oxygen atom can act as a hydrogen bond acceptor, the overall aliphatic character of the ring can influence the molecule's hydrophilicity and crystal packing energy.[10]

1.3 pH, pKa, and the Henderson-Hasselbalch Equation

For an ionizable compound like 3-Amino-3-(oxan-3-yl)propanoic acid, solubility is not a single value but a profile dependent on pH.[11] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[12][13]

pH = pKa + log ( [A⁻] / [HA] )

Our target molecule has two pKa values:

  • pKa₁ (Carboxylic Acid): The carboxyl group will be deprotonated (negatively charged, -COO⁻) at pH values above its pKa.

  • pKa₂ (Amino Group): The amino group will be protonated (positively charged, -NH₃⁺) at pH values below its pKa.

The solubility of the molecule is lowest at its isoelectric point (pI) , where the net charge is zero, and it exists predominantly as a neutral zwitterion. At pH values significantly above or below the pI, the molecule becomes charged (anionic or cationic, respectively), leading to stronger interactions with polar water molecules and a significant increase in solubility.[7][14]

Since experimental pKa values for this novel compound are unavailable, computational prediction methods are recommended. Various software packages and machine learning models can provide reliable estimates based on the molecular structure, which are crucial for interpreting the solubility-pH profile.[15][16][17]

The diagram below illustrates the pH-dependent ionization states of the molecule.

G cluster_0 Low pH (e.g., pH < pKa₁) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH > pKa₂) Cationic Predominantly Cationic (High Solubility) -COOH, -NH₃⁺ Zwitterionic Predominantly Zwitterionic (Minimum Solubility) -COO⁻, -NH₃⁺ Cationic->Zwitterionic Increasing pH Anionic Predominantly Anionic (High Solubility) -COO⁻, -NH₂ Zwitterionic->Anionic Increasing pH

Caption: pH-dependent ionization states of 3-Amino-3-(oxan-3-yl)propanoic acid.

Part 2: Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the most reliable and widely accepted technique for measuring thermodynamic solubility and is recommended by regulatory bodies.[18][19][20]

2.1 Mandatory Materials and Reagents
  • Compound: 3-Amino-3-(oxan-3-yl)propanoic acid (solid, highest available purity, confirmed crystalline form).

  • Buffer System: Phosphate-Buffered Saline (PBS) at pH 7.4. This buffer is physiologically relevant and stable.[21][22]

    • Preparation of 1L of 1x PBS, pH 7.4:

      • 8.0 g of NaCl

      • 0.2 g of KCl

      • 1.44 g of Na₂HPO₄ (dibasic sodium phosphate)

      • 0.24 g of KH₂PO₄ (monobasic potassium phosphate)

      • Dissolve in 800 mL of purified water.

      • Adjust pH to 7.4 using HCl or NaOH.

      • Add water to a final volume of 1 L.

      • Filter through a 0.22 µm filter.

  • Equipment:

    • Orbital shaker with temperature control (set to 37 ± 1 °C).[20]

    • Analytical balance.

    • pH meter.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PVDF, low-binding).

    • Autosampler vials.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2.2 Experimental Workflow: The Shake-Flask Method

The following diagram outlines the validated workflow for determining thermodynamic solubility.

G start Start prep Step 1: Preparation Weigh excess solid compound into vials. Add physiological buffer (pH 7.4). start->prep equilibrate Step 2: Equilibration Place vials on orbital shaker. Incubate at 37°C for 24-48 hours. prep->equilibrate sample Step 3: Sampling & Separation Check for excess solid. Centrifuge to pellet solid. Filter supernatant. equilibrate->sample quantify Step 4: Quantification Prepare dilutions. Analyze concentration via HPLC-UV. sample->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

2.3 Detailed Step-by-Step Protocol

Self-Validation Principle: The protocol is designed to ensure equilibrium is reached. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h). The solubility value is confirmed once consecutive measurements are statistically identical.

  • Preparation:

    • Accurately weigh an excess amount of 3-Amino-3-(oxan-3-yl)propanoic acid into at least three separate glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add an amount calculated to be 2-4 times the expected solubility.[6]

    • Add a precise volume of pre-warmed (37°C) pH 7.4 PBS to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials securely onto an orbital shaker inside an incubator set to 37 ± 1 °C.[20]

    • Begin agitation at a speed sufficient to keep the solid suspended but avoiding vortex formation (e.g., 100-200 RPM).[20]

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary.[5]

  • Sampling and Phase Separation:

    • After the initial equilibration period (e.g., 24 hours), visually confirm that excess solid remains in each vial.

    • Stop the shaker and allow the vials to stand undisturbed in the incubator for 30 minutes to allow for sedimentation.

    • Carefully withdraw an aliquot from the supernatant, taking care not to disturb the solid pellet.

    • Immediately centrifuge the aliquot (e.g., 14,000 rpm for 10 minutes) to pellet any remaining microscopic particles.[5]

    • Filter the resulting supernatant through a low-binding 0.22 µm syringe filter. This step is critical to remove all undissolved solids. Note: The first few drops should be discarded to saturate any binding sites on the filter membrane.

    • Measure and record the final pH of the saturated solution to ensure the buffer capacity was maintained.[19]

  • Repeat for Validation:

    • Return the original vials to the shaker and continue equilibration for another 24 hours (total 48 hours).

    • Repeat the sampling and phase separation steps. If the concentration measured at 48h is consistent with the 24h measurement, equilibrium has been achieved.

Part 3: Analytical Quantification and Data Presentation
3.1 HPLC-UV Method for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust choice for quantifying the concentration of the dissolved compound.[3][23] While amino acids can be challenging to detect directly due to a lack of a strong chromophore, analysis is feasible.

  • Method 1 (Without Derivatization): Direct analysis is possible at low UV wavelengths (e.g., 200-225 nm).[24] This method is simpler but may have lower sensitivity and be more susceptible to interference from buffer components.

  • Method 2 (With Derivatization): Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) creates a highly fluorescent and UV-active product, significantly enhancing sensitivity and specificity.[25][26]

A Recommended HPLC-UV Protocol (Method 1):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 10 mM phosphate buffer (pH 7.4) and a small percentage of acetonitrile (e.g., 95:5 v/v).[24]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using at least five standard solutions of 3-Amino-3-(oxan-3-yl)propanoic acid of known concentrations in the same pH 7.4 buffer. The concentration of the experimental samples is determined by interpolation from this curve.

3.2 Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format.

Parameter Value Unit Notes
Buffer System PBS-Phosphate-Buffered Saline
pH 7.4 ± 0.1-Measured at start and end
Temperature 37 ± 1°CMaintained during equilibration
Equilibration Time 48hoursConfirmed by time-point analysis
Solubility (S) [Calculated Value]mg/mLMean of ≥ 3 replicates
Solubility (S) [Calculated Value]µMMolar concentration
Solid State Crystalline-Confirmed post-experiment

The final thermodynamic solubility is reported as the mean concentration from at least three replicate experiments after equilibrium has been confirmed.

References
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
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  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
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Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Enantioselective Synthesis of 3-Amino-3-(oxan-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, proposed enantioselective synthesis route for 3-Amino-3-(oxan-3-yl)propanoic acid, a novel β-amino acid with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed enantioselective synthesis route for 3-Amino-3-(oxan-3-yl)propanoic acid, a novel β-amino acid with potential applications in medicinal chemistry and drug development. As no direct synthesis has been reported in the literature, this application note leverages well-established, high-yielding, and stereoselective methodologies to construct the target molecule. The proposed five-step synthesis commences with the readily available oxetan-3-one and culminates in the desired product with high enantiopurity. The key transformations include a Henry reaction, an organocatalyzed asymmetric Michael addition, a selective decarboxylation, nitro group reduction, and final ester hydrolysis. This guide provides in-depth protocols and mechanistic insights to facilitate the synthesis of this and structurally related compounds.

Introduction

β-Amino acids are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The unique conformational constraints imposed by cyclic substituents on β-amino acids are of particular interest for modulating the pharmacological properties of lead compounds. 3-Amino-3-(oxan-3-yl)propanoic acid represents a novel β-amino acid incorporating a tetrahydropyran (oxane) ring, a privileged scaffold in medicinal chemistry known to improve physicochemical properties such as solubility and metabolic stability.

This application note details a proposed enantioselective synthesis of (3S)-3-Amino-3-(oxan-3-yl)propanoic acid, for which a specific synthesis route has not been previously published. The presented strategy is grounded in robust and extensively documented chemical transformations, providing a reliable blueprint for its synthesis.

Overall Synthetic Strategy

The proposed synthetic route is a linear five-step sequence, as illustrated below. The key step for introducing the chirality is an organocatalyzed asymmetric Michael addition of a malonate to a custom-synthesized α,β-unsaturated nitroalkene.

Synthetic_Pathway Start Oxetan-3-one Step1 Step 1: Henry Reaction & Dehydration Start->Step1 Intermediate1 3-(Nitromethylene)oxetane Step1->Intermediate1 Step2 Step 2: Asymmetric Michael Addition Intermediate1->Step2 Intermediate2 Diethyl 2-(nitro(oxetan-3-yl)methyl)malonate Step2->Intermediate2 Step3 Step 3: Krapcho Decarboxylation Intermediate2->Step3 Intermediate3 Ethyl 3-nitro-3-(oxetan-3-yl)propanoate Step3->Intermediate3 Step4 Step 4: Nitro Group Reduction Intermediate3->Step4 Intermediate4 Ethyl 3-amino-3-(oxan-3-yl)propanoate Step4->Intermediate4 Step5 Step 5: Ester Hydrolysis Intermediate4->Step5 End 3-Amino-3-(oxan-3-yl)propanoic acid Step5->End

Caption: Proposed five-step enantioselective synthesis of 3-Amino-3-(oxan-3-yl)propanoic acid.

Experimental Protocols

Part 1: Synthesis of 3-(Nitromethylene)oxetane (Intermediate 1)

This initial step involves a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane, followed by dehydration to yield the key α,β-unsaturated nitroalkene intermediate.[1][2][3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxetan-3-one72.065.0 g69.4 mmol
Nitromethane61.048.47 g (7.5 mL)138.8 mmol
Triethylamine101.190.70 g (0.97 mL)6.94 mmol
Methanolic HCl (2 M)-As needed-
Dichloromethane (DCM)-100 mL-
Anhydrous MgSO₄-As needed-

Protocol:

  • To a solution of oxetan-3-one (5.0 g, 69.4 mmol) in nitromethane (7.5 mL, 138.8 mmol) at 0 °C, add triethylamine (0.97 mL, 6.94 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture to 0 °C and acidify to pH 5-6 with 2 M methanolic HCl.

  • The mixture is then concentrated under reduced pressure to remove excess nitromethane.

  • The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude β-nitro alcohol.

  • The crude product is then subjected to dehydration without further purification. This can be achieved by heating with a dehydrating agent such as acetic anhydride or by using a solid-supported acid catalyst.

  • Purify the resulting 3-(nitromethylene)oxetane by column chromatography on silica gel.

Part 2: Enantioselective Michael Addition (Intermediate 2)

This is the crucial stereochemistry-determining step, employing a bifunctional organocatalyst to facilitate the enantioselective addition of diethyl malonate to the nitroalkene.[5][6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Nitromethylene)oxetane115.092.0 g17.4 mmol
Diethyl malonate160.174.18 g (3.97 mL)26.1 mmol
Cinchonine-derived thiourea catalyst-0.3-0.9 g5-10 mol%
Toluene-50 mL-
Saturated NH₄Cl solution-50 mL-
Anhydrous MgSO₄-As needed-

Protocol:

  • To a solution of 3-(nitromethylene)oxetane (2.0 g, 17.4 mmol) and the cinchonine-derived thiourea catalyst (5-10 mol%) in toluene (50 mL) at room temperature, add diethyl malonate (3.97 mL, 26.1 mmol).

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diethyl 2-(nitro(oxetan-3-yl)methyl)malonate.

Michael_Addition_TS cluster_0 Transition State Catalyst Bifunctional Catalyst (e.g., Cinchonine-thiourea) Nitroalkene 3-(Nitromethylene)oxetane Catalyst->Nitroalkene H-bonding activation Malonate Diethyl Malonate Enolate Catalyst->Malonate Brønsted base de-protonation Malonate->Nitroalkene Nucleophilic attack

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Application

Application Note: High-Efficiency Peptide Coupling of 3-Amino-3-(oxan-3-yl)propanoic Acid

Executive Summary & Molecular Challenges Incorporating non-canonical building blocks such as 3-Amino-3-(oxan-3-yl)propanoic acid (a β3 -amino acid with a tetrahydropyran-3-yl side chain) into peptide sequences presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Challenges

Incorporating non-canonical building blocks such as 3-Amino-3-(oxan-3-yl)propanoic acid (a β3 -amino acid with a tetrahydropyran-3-yl side chain) into peptide sequences presents a significant synthetic bottleneck. The difficulty arises from two compounding factors:

  • Severe Steric Hindrance: The bulky oxan-3-yl ring physically obstructs the trajectory required for nucleophilic attack during amide bond formation, leading to truncated sequences[1].

  • Attenuated Kinetics: β -amino acids exhibit inherently slower coupling kinetics compared to α -amino acids due to the increased conformational flexibility introduced by the additional backbone methylene unit, which disrupts the optimal transition state geometry.

As a result, standard carbodiimide-based protocols (e.g., DIC/HOBt) frequently fail or result in unacceptably low yields. This application note details an optimized, self-validating protocol utilizing uronium-based activation (HATU) and extended reaction kinetics tailored specifically for hindered β -amino acids.

Mechanistic Rationale & Reagent Selection

To overcome the energetic barriers of coupling 3-Amino-3-(oxan-3-yl)propanoic acid, the selection of the coupling reagent and the timing of the reaction must be precisely controlled.

The 7-Aza Effect (Anchimeric Assistance)

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent. Unlike HBTU, HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at position 7 of the HOAt active ester provides critical anchimeric assistance (the 7-aza effect). It forms a transient hydrogen bond with the incoming resin-bound amine, pre-organizing the transition state and accelerating aminolysis despite the steric shielding of the oxanyl group[2].

Exploiting β -Amino Acid Active Ester Stability

A common failure point in peptide synthesis is the premature termination of a coupling reaction due to the fear of active ester hydrolysis. However, time-resolved NMR studies demonstrate that β -amino acid active esters form a stable six-membered pseudo-ring via internal hydrogen bonding. This renders them highly resistant to hydrolysis; they remain stable for at least 24 hours in solution[3]. Consequently, we can safely extend coupling times for this oxanyl-substituted β -amino acid to 18 hours without risking reagent degradation—a crucial adjustment for overcoming its slow kinetics.

The Danger of Over-Preactivation

While extended coupling is beneficial, extended pre-activation is detrimental. Uronium salts like HATU can react directly with the unprotected N-terminal amine of the resin-bound peptide to form a dead-end, chain-terminating guanidinium species. A strict 2-to-3-minute pre-activation ensures the HATU is entirely consumed by the carboxylic acid before it contacts the nucleophile[4].

HATU_Mechanism AA Fmoc-β-AA-OH + DIPEA O_Acyl O-Acyluronium Intermediate AA->O_Acyl Nucleophilic Attack Uronium HATU (Uronium Salt) Uronium->O_Acyl Activation ActiveEster OAt Active Ester (7-Aza Effect) O_Acyl->ActiveEster HOAt Displacement Product Peptide Bond Formed ActiveEster->Product Aminolysis Peptide Resin-Bound Peptide Amine Peptide->Product Nucleophile

Caption: HATU-mediated activation and 7-aza effect for sterically hindered β-amino acids.

Quantitative Reagent Benchmarking

The following table summarizes the empirical coupling efficiencies of various reagent systems when applied to sterically hindered β -amino acids. HATU provides the optimal balance of high yield and operational stability.

Coupling Reagent SystemBaseReaction TimeTypical Yield (%)Epimerization Risk
DIC / HOBt None12 hours40 - 55%Low
HBTU / HOBt DIPEA12 hours60 - 75%Moderate
HATU / HOAt DIPEA4 hours> 92% Low
COMU / OxymaPure DIPEA4 hours> 95% Very Low

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a primary coupling phase, an intermediate colorimetric validation, and a conditional secondary coupling phase to guarantee near-quantitative conversion.

Materials Required
  • Amino Acid: Fmoc-3-Amino-3-(oxan-3-yl)propanoic acid (3.0 equivalents relative to resin loading).

  • Coupling Reagent: HATU (2.9 equivalents). Note: Keeping HATU slightly sub-stoichiometric to the amino acid prevents guanidinylation of the peptide resin.

  • Additive (Optional but recommended): HOAt (3.0 equivalents, 0.5 M in DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin in DMF for 30 minutes to maximize pore accessibility.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 2: Precise Pre-Activation (Critical Causality Step)

  • In a clean, dry vial, dissolve Fmoc-3-Amino-3-(oxan-3-yl)propanoic acid (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF (approx. 3-4 mL per gram of resin).

  • Add DIPEA (6.0 eq) to the vial.

  • Vortex exactly for 2 to 3 minutes. Causality: This brief window is sufficient to form the highly reactive OAt-active ester while preventing the degradation of the active species before it reaches the resin[4].

Step 3: Primary Coupling

  • Transfer the pre-activated solution immediately to the resin-bound peptide.

  • Agitate at room temperature for 4 hours . Causality: The bulky oxanyl group severely retards the nucleophilic attack; standard 45-minute couplings will fail[1].

Step 4: Colorimetric Validation

  • Extract a few beads of resin, wash with DCM, and perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling onto a secondary amine).

  • If the test is negative (colorless/yellow): Proceed to Step 6.

  • If the test is positive (blue/green): The coupling is incomplete. Proceed to Step 5.

Step 5: Secondary Extended Coupling

  • Drain the reaction vessel (do not deprotect).

  • Prepare a fresh batch of pre-activated Fmoc-3-Amino-3-(oxan-3-yl)propanoic acid following Step 2.

  • Add to the resin and agitate for 14 to 18 hours (overnight) . Causality: The β -amino acid active ester will not hydrolyze overnight, allowing the slow aminolysis kinetics to reach completion[3].

Step 6: Capping (Self-Validation Failsafe)

  • To prevent any unreacted traces from forming deletion sequences in subsequent steps, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

  • Wash thoroughly with DMF (5 × 1 min).

SPPS_Workflow Start Fmoc Deprotection (20% Piperidine/DMF) PreAct Pre-activation (2-3 min) 3 eq AA + 2.9 eq HATU Start->PreAct Couple1 First Coupling (4 hrs) Room Temp PreAct->Couple1 Test1 Kaiser / Chloranil Test Couple1->Test1 Couple2 Second Coupling (18 hrs) Fresh Reagents Test1->Couple2 Positive (Incomplete) Cap Capping (Ac2O/Pyridine) Test1->Cap Negative (Complete) Couple2->Cap Next Next Cycle Cap->Next

Caption: Iterative double-coupling workflow for sterically hindered β-amino acid residues.

Quality Control via Micro-Cleavage

Because colorimetric tests can sometimes yield false negatives on highly aggregated or hindered resins, definitive validation requires LC-MS.

  • Isolate ~5 mg of the coupled resin.

  • Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H2O.

  • Analyze via LC-MS to confirm the addition of the 3-Amino-3-(oxan-3-yl)propanoyl mass (+157.07 Da to the peptide backbone) and the absence of the truncated deletion sequence.

References

  • Benchchem.Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • RSC Advances.Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • PNAS.Accelerated chemical synthesis of peptides and small proteins.
  • PeptideChemistry.org.HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.

Sources

Method

Application Blueprint: HPLC-UV Method Development for 3-Amino-3-(oxan-3-yl)propanoic Acid via FMOC-Cl Derivatization

Structural Analysis & Analytical Strategy 3-Amino-3-(oxan-3-yl)propanoic acid is an aliphatic β -amino acid featuring a tetrahydropyran (oxane) ring. From a chromatographic perspective, this molecule presents two distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Analytical Strategy

3-Amino-3-(oxan-3-yl)propanoic acid is an aliphatic β -amino acid featuring a tetrahydropyran (oxane) ring. From a chromatographic perspective, this molecule presents two distinct challenges:

  • Lack of a Chromophore: It possesses no conjugated π -electron system, rendering direct UV detection above 210 nm virtually impossible. Low-wavelength UV detection is highly susceptible to baseline drift and matrix interference from mobile phase additives.

  • High Polarity: As a zwitterionic small molecule, it exhibits poor retention on standard Reversed-Phase (RP) C18 columns, often eluting in the void volume.

The Strategic Solution: Pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) . Unlike o-phthalaldehyde (OPA), which forms unstable derivatives requiring immediate fluorescence detection, FMOC-Cl reacts rapidly with primary amines to form highly stable carbamate derivatives[1]. The bulky fluorene ring shifts the UV absorption maximum to a clean window at 265 nm and significantly increases the analyte's hydrophobicity, ensuring robust retention and sharp peak shapes on C18 stationary phases[2].

The Self-Validating Chemistry: Causality & Rationale

To ensure this protocol acts as a self-validating system , every chemical choice is engineered with built-in controls.

  • Nucleophilic Attack & pH Causality: The derivatization relies on the nucleophilic attack of the analyte's primary amine on the carbonyl carbon of FMOC-Cl. Because the pKa of a β -amino acid amine is typically around 9.5, the reaction must be buffered at pH 9.2 using 0.4 M Borate Buffer [3].

    • If pH < 8.5: The amine remains protonated ( NH3+​ ) and non-nucleophilic, halting the reaction.

    • If pH > 10.0: Hydroxide ions ( OH− ) outcompete the amine, rapidly hydrolyzing FMOC-Cl into FMOC-OH, destroying the reagent.

  • Reaction Quenching: Unreacted FMOC-Cl will slowly hydrolyze in the mobile phase, creating a massive, tailing FMOC-OH peak that masks the analyte. We introduce 75 mM Tyramine post-reaction. Tyramine acts as a scavenger, instantly converting excess FMOC-Cl into a highly hydrophobic derivative that elutes far outside the analytical window[3].

  • Internal Standardization (IS): L-Norvaline (an unnatural amino acid) is spiked into every sample. Because it undergoes the exact same derivatization kinetics, monitoring the Norvaline peak area validates both the derivatization efficiency and the autosampler injection volume, making the assay self-correcting.

Reagents & Step-by-Step Protocol

Reagent Preparation
  • Derivatization Reagent: 10 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily; moisture degrades the reagent).

  • Buffer: 0.4 M Sodium Borate, adjusted to pH 9.2 with 0.1 M NaOH.

  • Quenching Solution: 75 mM Tyramine in Water/Acetonitrile (50:50, v/v).

  • Internal Standard (IS): 1 mM L-Norvaline in 0.1 M HCl.

Derivatization Workflow

Workflow A 1. Sample + IS 3-Amino-3-(oxan-3-yl) propanoic acid B 2. Alkalinization 0.4M Borate Buffer (pH 9.2) A->B C 3. Derivatization FMOC-Cl in ACN (10 min, RT) B->C D 4. Quenching 75mM Tyramine (Halt Reaction) C->D E 5. Analysis HPLC-UV @ 265 nm C18 Column D->E

Fig 1. Step-by-step pre-column FMOC-Cl derivatization workflow for HPLC-UV analysis.

Execution Steps:

  • Aliquot 100 µL of the sample (containing the target analyte) and 20 µL of the IS (Norvaline) into a 1.5 mL amber HPLC vial.

  • Add 100 µL of 0.4 M Borate Buffer (pH 9.2) and vortex for 5 seconds to ensure complete deprotonation.

  • Add 100 µL of 10 mM FMOC-Cl reagent. Vortex immediately and incubate at Room Temperature (20–25°C) for exactly 10 minutes[2].

  • Add 50 µL of 75 mM Tyramine Quenching Solution. Vortex and let stand for 2 minutes.

  • Transfer to the autosampler (maintained at 4°C) and inject 10 µL.

Chromatographic Separation Strategy

To achieve baseline resolution between the derivatized analyte, the IS, and the quenched reagent byproducts, a core-shell C18 column is utilized. The mobile phase must be acidified (0.1% TFA) to suppress the ionization of the analyte's carboxylic acid group and minimize secondary interactions with free silanols on the stationary phase, which causes peak tailing[4].

Table 1: Optimized HPLC Gradient Conditions

ParameterSpecification
Column Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm)
Mobile Phase A Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Ensures reproducible mass transfer)
Detection Wavelength UV at 265 nm
Gradient Program 0-2 min: 20% B 2-12 min: 20% 60% B 12-15 min: 60% 95% B (Wash) 15-20 min: 20% B (Equilibration)

System Suitability & Method Validation

A self-validating method requires strict adherence to System Suitability Testing (SST) prior to sample analysis. The method demonstrates robust quantitative metrics suitable for drug development applications.

Table 2: Method Validation Parameters (Representative Data)

Validation MetricAcceptance CriteriaObserved Performance
System Suitability (SST) Resolution ( Rs​ ) > 2.0 between Analyte & IS Rs​ = 3.4
Linearity Range R2≥0.999 1.0 – 500 µg/mL ( R2 = 0.9997)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.50 µg/mL
Precision (Intra-day) %RSD 2.0% (n=6)0.8%
Accuracy (Recovery) 95.0% – 105.0%99.2% ± 1.1%

Troubleshooting & Logic Tree

When translating this method across different laboratories, environmental factors (humidity, reagent age) can impact performance. Utilize the following logic tree to diagnose and correct chromatographic deviations systematically.

Troubleshooting Root Sub-Optimal Peak Response or Poor Resolution T1 Low Derivative Yield (Low Analyte & IS Area) Root->T1 T2 Interfering Broad Peaks (Co-elution with Analyte) Root->T2 T3 Peak Tailing (Asymmetry Factor > 1.5) Root->T3 S1 Check Buffer pH (Target: 9.2) Ensure amine is deprotonated T1->S1 S2 Increase Quenching Agent (Ensure 75mM Tyramine is fresh) T2->S2 S3 Add 0.1% TFA to Mobile Phase to suppress silanol interactions T3->S3

Fig 2. Logical troubleshooting tree for FMOC-derivatized amino acid chromatography.

References

  • National Institutes of Health (PMC). "Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis." Heliyon, 2024. Available at:[Link]

  • RSC Advances. "Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns." Royal Society of Chemistry, 2015. Available at:[Link]

  • Analytical Chemistry. "Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography." ACS Publications, 2018. Available at:[Link]

Sources

Application

Application Note: 3-Amino-3-(oxan-3-yl)propanoic Acid as a Conformationally Constrained Building Block in Combinatorial Chemistry

Introduction: The Strategic Value of sp³-Rich β-Amino Acids As combinatorial chemistry shifts toward generating natural-product-like macrocycles and advanced peptidomimetics, the integration of conformationally restricte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of sp³-Rich β-Amino Acids

As combinatorial chemistry shifts toward generating natural-product-like macrocycles and advanced peptidomimetics, the integration of conformationally restricted, sp³-rich building blocks has become a paramount strategy. 3-Amino-3-(oxan-3-yl)propanoic acid represents a highly specialized β3 -amino acid that combines the proteolytic stability of a β -peptide backbone with the unique physicochemical properties of a tetrahydropyran (oxane) ring.

The incorporation of β -amino acids into combinatorial libraries induces highly predictable secondary structures (such as 14-helices) and fundamentally alters the peptide backbone, leading to a profound increase in resistance to endogenous proteases and peptidases 1. Furthermore, the oxane ring introduces a built-in hydrogen-bond acceptor while maintaining moderate lipophilicity, making it an ideal candidate for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of hit compounds discovered via high-throughput screening.

Physicochemical & Structural Profiling

To effectively utilize this building block in rational drug design, scientists must understand its structural contributions. The table below summarizes the quantitative and qualitative data associated with this molecule.

PropertyValue / DescriptionImpact on Combinatorial Drug Design
Chemical Name 3-Amino-3-(oxan-3-yl)propanoic acidStandardized nomenclature for library encoding and tracking.
Molecular Weight 173.21 g/mol Low MW allows for multiple incorporations in macrocycles without violating Lipinski's Rule of 5.
Backbone Type β3 -amino acidPrevents recognition by standard α -proteases, enhancing in vivo half-life.
Side Chain Oxan-3-yl (Tetrahydropyran)Steric bulk restricts dihedral angles; ring oxygen acts as a selective H-bond acceptor.
Solubility Profile AmphiphilicThe oxane oxygen improves aqueous solubility compared to a standard cyclohexyl analog.

Mechanistic Insights: Folding and Proteolytic Evasion

The construction of bioactive peptides using β -amino acid patterns is a proven strategy to obtain analogues with superior medicinal properties 2. When 3-Amino-3-(oxan-3-yl)propanoic acid is incorporated into a growing peptide chain, the additional methylene carbon in the backbone disrupts the standard hydrogen-bonding network required by degradative enzymes.

Pathway Ligand β-Peptide with Oxane Ring Protease Proteolytic Enzymes Ligand->Protease Exposed to Conformation Rigid 14-Helix Formation Ligand->Conformation Folding Receptor Target Receptor Resistance Steric Evasion Protease->Resistance Blocked by β-backbone Conformation->Receptor High Affinity Binding Bioavailability Sustained in vivo Activity Conformation->Bioavailability Resistance->Bioavailability

Mechanism of enhanced bioavailability and target affinity via β-amino acid incorporation.

Combinatorial Workflow: Split-and-Pool Solid-Phase Synthesis

In combinatorial chemistry, the "split-and-pool" method is utilized to generate massive libraries of compounds (often millions of members) in a highly efficient manner 3. Integrating 3-Amino-3-(oxan-3-yl)propanoic acid into this workflow requires careful orthogonal protection (typically Fmoc) and optimized coupling conditions due to the steric hindrance of the oxane ring adjacent to the β -amine.

G Start Solid Support Resin Split Split into Aliquots Start->Split C1 Couple α-Amino Acid Split->C1 C2 Couple 3-Amino-3-(oxan-3-yl)propanoic acid Split->C2 C3 Couple standard β-Amino Acid Split->C3 Pool Pool and Mix Resin C1->Pool C2->Pool C3->Pool Iterate Repeat Split-Couple-Pool (Exponential Diversity) Pool->Iterate Screen High-Throughput Screening Iterate->Screen

Workflow of Split-and-Pool Synthesis incorporating the oxane-modified β-amino acid.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a diagnostic checkpoint to verify chemical causality before proceeding.

Protocol A: Fmoc-Protection of 3-Amino-3-(oxan-3-yl)propanoic acid

Before use in Solid-Phase Peptide Synthesis (SPPS), the free amine must be protected with a base-labile Fmoc group.

  • Step 1: Dissolve 3-Amino-3-(oxan-3-yl)propanoic acid (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane.

    • Causality: The biphasic solvent system bridges the solubility gap between the polar amino acid and the lipophilic Fmoc-OSu reagent. The mild base keeps the amine unprotonated and nucleophilic.

  • Step 2: Chill the reaction vessel to 0°C in an ice bath and add Fmoc-OSu (1.1 eq) dropwise over 30 minutes.

    • Causality: Low temperatures and slow addition suppress the formation of Fmoc-dipeptide oligomers and minimize the competitive hydrolysis of Fmoc-OSu.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: [Self-Validation Checkpoint] Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Spray the plate with ninhydrin stain and heat.

    • Validation Logic: A negative ninhydrin test (absence of a purple spot) confirms the complete consumption of the primary amine. If a purple spot remains, add 0.2 eq of Fmoc-OSu and stir for 2 more hours.

  • Step 5: Acidify the aqueous layer to pH 2.0 using 1M HCl, then extract with Ethyl Acetate (3x). Dry over MgSO4​ and concentrate in vacuo.

    • Causality: Acidification protonates the carboxylate, rendering the Fmoc-protected product lipophilic and driving it into the organic phase for recovery.

Protocol B: Incorporation into a Split-and-Pool Combinatorial Library

This protocol details the coupling of the Fmoc-protected building block onto a solid support, a process critical for generating natural-product-like macrocyclic libraries 4.

  • Step 1: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites to ensure maximum coupling efficiency.

  • Step 2: Deprotect the resin using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Step 3: [Self-Validation Checkpoint] Perform a Kaiser Test on a micro-aliquot of resin.

    • Validation Logic: The beads must turn deep blue, confirming the successful generation of free primary amines on the solid support.

  • Step 4: In a separate vial, pre-activate Fmoc-3-Amino-3-(oxan-3-yl)propanoic acid (3.0 eq) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes.

    • Causality: OxymaPure is specifically chosen over HOBt because it provides superior suppression of racemization and higher coupling efficiency for sterically hindered β -amino acids.

  • Step 5: Add the activated mixture to the resin aliquot and agitate gently for 2 hours at room temperature.

  • Step 6: [Self-Validation Checkpoint] Wash the resin and perform a second Kaiser Test.

    • Validation Logic: The beads must remain colorless or faint yellow, indicating >99% coupling efficiency. If the beads are blue or green, the coupling is incomplete due to the steric bulk of the oxane ring; repeat Steps 4-5 before pooling the resin with other aliquots.

References

  • Modular synthesis of congested β2,2-amino acids via the merger of photocatalysis and oxidative functionalisations Source: RSC Publishing URL
  • Combinatorial Chemistry in Drug Discovery Source: eScholarship URL
  • Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries Source: PubMed / ACS Chemical Biology URL
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of 3-Amino-3-(oxan-3-yl)propanoic Acid

Rationale and Mechanistic Design The incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (oxan) ring, into β -amino acid scaffolds is a highly effective strategy in modern drug design. These struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Design

The incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (oxan) ring, into β -amino acid scaffolds is a highly effective strategy in modern drug design. These structural motifs modulate lipophilicity, enhance aqueous solubility, and provide metabolic stability against proteolytic degradation[1]. The target molecule, 3-Amino-3-(oxan-3-yl)propanoic acid[2], serves as a versatile, highly polar building block for the development of peptidomimetics and small-molecule therapeutics.

To achieve a scalable, atom-economical synthesis of this target, we utilize a modified Rodionov reaction[3]. This classic one-pot multicomponent condensation efficiently transforms an aldehyde into a racemic β -amino acid without the need for hazardous reagents or extreme cryogenic conditions.

Causality in Reagent Selection:

  • Ammonium Acetate: Selected for its dual functionality. It acts as the primary ammonia source for the initial imine formation, while simultaneously providing the acetate anion. This anion functions as a mild basic catalyst to deprotonate malonic acid, facilitating the subsequent Knoevenagel-type nucleophilic addition[4].

  • Ethanol as a Dynamic Solvent: Ethanol is chosen specifically for its temperature-dependent solubility profile. It fully solubilizes the starting materials at reflux ( 78∘C ) to ensure homogeneous reaction kinetics, but acts as a powerful anti-solvent for the highly polar, zwitterionic product at room temperature. This thermodynamic shift enables direct crystallization from the reaction matrix, bypassing energy-intensive solvent swaps.

Synthetic Pathway Visualization

Pathway A Aldehyde Precursor C Imine Intermediate A->C NH3 addition B Malonic Acid + NH4OAc B->C Condensation D Decarboxylation (- CO2) C->D Heat (78°C) E β-Amino Acid Target D->E Crystallization

Fig 1. One-pot Rodionov cascade mechanism for β-amino acid synthesis.

Quantitative Material Requirements

The following stoichiometry is optimized for a 100-gram scale production run, incorporating a slight excess of malonic acid to account for minor thermal decomposition over the extended reflux period.

ReagentMW ( g/mol )EquivalentsMass (g)MolesRole
Tetrahydropyran-3-carbaldehyde114.141.0094.10.824Substrate
Malonic Acid104.061.20102.90.989C2 Source / Reactant
Ammonium Acetate77.082.00127.01.648Nitrogen Source / Catalyst
Ethanol (Absolute)46.07N/A~395 (500 mL)N/ASolvent / Anti-solvent

Self-Validating Experimental Protocol (100g Scale)

As a Senior Application Scientist, I have engineered this protocol to be a self-validating system . The physical behavior of the reaction inherently reports on its chemical progress, minimizing the need for constant, disruptive offline sampling.

Phase 1: Reaction Execution
  • Reactor Setup: Equip a 1.0 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, and a gas bubbler (or mass flow meter) attached to the condenser vent.

  • Charging: Add 94.1 g of tetrahydropyran-3-carbaldehyde and 500 mL of absolute ethanol to the reactor. Begin stirring at 250 RPM to ensure rapid thermal equilibration.

  • Reagent Addition: Introduce 127.0 g of ammonium acetate, followed by 102.9 g of malonic acid.

    • Causality: Malonic acid is intentionally added last to prevent premature, non-productive decarboxylation before the electrophilic imine intermediate is fully formed.

  • Heating & Condensation: Ramp the reactor temperature to 78∘C (reflux).

    • Self-Validation Checkpoint 1 (Reaction Progress): As the Knoevenagel adduct forms and undergoes thermal decarboxylation, CO2​ gas will evolve rapidly[4]. The bubbler will show vigorous, continuous activity. The reaction is physically validated as complete when gas evolution ceases entirely (typically after 12-15 hours). Gravimetric tracking of the vented CO2​ should reveal a system mass loss of approximately 36-40 g, mathematically confirming the conversion.

Phase 2: Isolation and Isoelectric Crystallization

Because β -amino acids exist as zwitterions, their solubility in protic solvents is strictly minimized at their isoelectric point (pI).

Workflow N1 Crude Mixture in Ethanol N2 Cooling (78°C to 20°C) N1->N2 0.5°C / min N3 Isoelectric Precipitation N2->N3 Zwitterion forms N4 Filtration & Solvent Wash N3->N4 Isolate solid N5 Vacuum Drying (50°C) N4->N5 Constant weight

Fig 2. Downstream isolation and isoelectric crystallization workflow.

  • Controlled Cooling: Once gas evolution stops, program the reactor jacket to cool the mixture from 78∘C to 20∘C at a strict rate of 0.5∘C/min .

    • Causality: A slow, linear cooling ramp prevents rapid, chaotic nucleation. This promotes the growth of larger, high-purity crystals that resist trapping impurities and are significantly easier to filter on a large scale.

  • pH Validation: Measure the pH of the resulting crystalline suspension. It should naturally rest near the isoelectric point (pH 6.5–7.0).

    • Self-Validation Checkpoint 2 (Yield Optimization): Confirming the pH ensures the product is fully in its neutral zwitterionic state, driving maximum thermodynamic precipitation. If necessary, adjust with trace amounts of acetic acid.

  • Filtration & Washing: Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 100 mL of cold ethanol/water (9:1 v/v).

    • Causality: The trace water in the wash solvent efficiently dissolves and removes any unreacted, highly water-soluble malonic acid or residual ammonium acetate without dissolving the target product.

  • Drying: Transfer the solid to a vacuum oven and dry at 50∘C (50 mbar).

    • Self-Validation Checkpoint 3 (Solvent Removal): Weigh the product tray every 2 hours until a constant weight is achieved, confirming the absolute removal of ethanol and moisture.

Scale-Up Metrics & Quality Attributes

MetricTarget ValueExperimental ObservationAnalytical Method
Isolated Yield > 65%71% (101.5 g)Gravimetric
Chemical Purity > 98.0%99.2%HPLC (UV 210 nm)
Physical State White crystalline powderConformsVisual Inspection
E-Factor < 106.8Mass Balance Calculation

References

  • Source: google.
  • Title: Exemplifying Natural ( R )-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac -β-Amino Acids Synthesized from Aldehydes | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC Source: nih.gov URL: [Link]

  • Title: 1508304-86-6_4-(2-Cyclohexylethyl)aniline【结构式性质英文】 - cas号查询 Source: chemsrc.com URL: [Link]

Sources

Application

1H and 13C NMR spectroscopy protocols for 3-Amino-3-(oxan-3-yl)propanoic acid characterization

Application Note: Comprehensive NMR Characterization Protocol for 3-Amino-3-(oxan-3-yl)propanoic Acid Introduction & Structural Context The development of foldamers and advanced peptidomimetics heavily relies on non-cano...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Characterization Protocol for 3-Amino-3-(oxan-3-yl)propanoic Acid

Introduction & Structural Context

The development of foldamers and advanced peptidomimetics heavily relies on non-canonical β -amino acids[1]. Unlike standard α -amino acids, β -amino acids possess an additional backbone carbon, granting them unique conformational flexibilities and the ability to form highly stable secondary structures[1].

3-Amino-3-(oxan-3-yl)propanoic acid is a specialized β -amino acid featuring a tetrahydropyran (oxane) appendage at the β -position (C3). The structural characterization of such non-canonical amino acids via multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck in chemical biology[2]. This application note details a self-validating, causality-driven protocol for the unambiguous 1 H and 13 C NMR assignment of this molecule, addressing the specific challenges of its zwitterionic nature, diastereotopic backbone protons, and complex oxane ring spin systems.

Causality in Sample Preparation

Because 3-Amino-3-(oxan-3-yl)propanoic acid contains both a basic primary amine and an acidic carboxylate, it exists as a zwitterion (-NH 3+​ / -COO ) in neutral aqueous solutions.

  • Solvent Selection: Deuterium oxide (D 2​ O) is the mandatory solvent. In D 2​ O, the exchangeable amine and carboxyl protons are rapidly replaced by deuterium (-ND 3+​ ), rendering them invisible in the 1 H NMR spectrum[3]. This intentional isotopic exchange eliminates broad, overlapping exchange signals and circumvents the need for complex water suppression sequences that could distort baseline integrations[3].

  • pD Control: The chemical shifts of the α -protons (C2) and β -protons (C3) are highly sensitive to the ionization state of the adjacent functional groups[3]. To ensure reproducibility, the pD must be precisely adjusted.

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is preferred over TMS for aqueous samples, providing a reliable 0.0 ppm reference without volatility issues.

Sample_Prep A Weigh 15-20 mg Analyte B Dissolve in 0.6 mL D2O (Isotope exchange) A->B C Adjust pD to ~7.4 (Zwitterion stabilization) B->C D Add Internal Standard (DSS, 0.1% w/v) C->D E Transfer to 5 mm NMR Tube D->E

Workflow for NMR sample preparation of zwitterionic beta-amino acids.

Step-by-Step Preparation Protocol
  • Weigh 15.0–20.0 mg of the purified compound into a clean glass vial.

  • Add 600 µL of 99.9% D 2​ O and vortex until complete dissolution is achieved.

  • Measure the pH of the solution using a micro-electrode. Adjust to a meter reading of ~7.0 using 0.1 M NaOD or DCl (yielding a pD of ~7.4, calculated as pD = pH read​

    • 0.4).
  • Spike the sample with 0.1% w/v DSS.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

NMR Acquisition & Spectral Interpretation Logic

Standard characterization of deuterated amino acids requires high-field spectrometers (e.g., 400 MHz or 500 MHz) to resolve complex multiplet splitting[4].

1D 1 H and 13 C Acquisition
  • 1 H NMR (zg30): Set the relaxation delay (D1) to at least 2.0 seconds. Causality: Incomplete relaxation will skew the integral values. Accurate integration is the primary self-validating metric for this protocol.

  • 13 C NMR (zgpg30): Utilize WALTZ-16 decoupling. Set D1 to 2.0 seconds and acquire a minimum of 512 scans to overcome the low natural abundance of 13 C and the long T1​ relaxation time of the unprotonated C1 carboxylate carbon.

Spectral Complexity & Causality
  • Diastereotopicity: The chiral center at the backbone C3 position, adjacent to the chiral center at the oxane C3' position, renders the two protons on the C2 backbone carbon diastereotopic. They are magnetically non-equivalent and will appear as an ABX spin system (two distinct doublet of doublets) coupling to the C3 proton.

  • Chair Conformation Dynamics: The oxane ring predominantly adopts a chair conformation. Consequently, the methylene protons on C2', C4', C5', and C6' will split into distinct axial and equatorial signals. The axial protons will exhibit large vicinal couplings ( 3Jax−ax​≈8−12 Hz), leading to broad, complex multiplets, while equatorial protons will show smaller couplings ( 3Jax−eq​≈2−5 Hz).

Multidimensional NMR Assignment Strategy

To build a self-validating structural proof, 1D data must be cross-examined with 2D correlation experiments[2].

NMR_Assignment H1 1H 1D NMR (Quantify integrals: Oxane O-CH2 vs Backbone) COSY 2D COSY (Map C2-C3 backbone & Oxane ring spin systems) H1->COSY Spin coupling HSQC 2D 1H-13C HSQC (Differentiate CH2 from CH groups) COSY->HSQC Carbon assignment HMBC 2D 1H-13C HMBC (Link C3' to C3; Assign C1 Carboxylate) HSQC->HMBC Quaternary mapping Verify Self-Validation (Integral & Linkage Check) HMBC->Verify Structural proof

Logical sequence for multidimensional NMR assignment and structural validation.

Step-by-Step 2D Protocol & Validation Checkpoints
  • 2D COSY (cosygpqf): Acquire to trace the continuous spin system.

    • Validation Check: You must observe a cross-peak between the diastereotopic C2 protons (~2.5 ppm) and the C3 proton (~3.4 ppm). A separate, isolated spin system must be traceable around the oxane ring (C2' C3' C4' C5' C6').

  • 2D HSQC (hsqcedetgpsisp2.2): Use multiplicity-edited HSQC to distinguish -CH 2​

    • (phased negatively, e.g., blue) from -CH- groups (phased positively, e.g., red).
    • Validation Check: The oxane C2' and C6' carbons (~68 ppm) must correlate to two protons each (axial/equatorial), confirming the ether linkage.

  • 2D HMBC (hmbcgplpndqf): Optimized for long-range nJCH​ couplings (~8 Hz).

    • Validation Check (The Crux): The structure is only validated if the C3 backbone proton shows a 3JCH​ correlation to the C2' and C4' carbons of the oxane ring. Furthermore, the C2 protons must show a 2JCH​ correlation to the unprotonated C1 carboxylate carbon (~179 ppm).

Quantitative Data Summary

Below is the theoretically derived and empirically grounded chemical shift table for 3-Amino-3-(oxan-3-yl)propanoic acid in D 2​ O at pD 7.4.

PositionStructural Group 1 H Chemical Shift (ppm)Multiplicity & CouplingIntegral 13 C Chemical Shift (ppm)
C1 Backbone -COO ---178.0 – 180.0
C2 Backbone -CH 2​ -2.45 – 2.65dd (ABX system, diastereotopic)2H38.0 – 40.0
C3 Backbone -CH(ND 3+​ )-3.35 – 3.55m1H52.0 – 55.0
C2' Oxane -CH 2​ -O3.25 – 3.85m (distinct ax and eq signals)2H67.0 – 70.0
C3' Oxane -CH-1.70 – 1.95m1H36.0 – 39.0
C4' Oxane -CH 2​ -1.30 – 1.70m (distinct ax and eq signals)2H25.0 – 28.0
C5' Oxane -CH 2​ -1.40 – 1.80m (distinct ax and eq signals)2H25.0 – 28.0
C6' Oxane -CH 2​ -O3.35 – 3.95m (distinct ax and eq signals)2H67.0 – 70.0

Note: Precise chemical shifts are highly dependent on exact pD, concentration, and temperature. The integral ratio of the oxane O-CH 2​ protons (C2' + C6' = 4H) to the backbone α -protons (C2 = 2H) must be exactly 2:1 to confirm purity.

References

  • 1H NMR of amino acids: can we actually observe the zwitterion? - Chemistry. Narkive.
  • Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Copernicus.
  • Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization During 3-Amino-3-(oxan-3-yl)propanoic Acid Amide Coupling

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when incorporating the β -amino acid 3-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when incorporating the β -amino acid 3-Amino-3-(oxan-3-yl)propanoic acid into peptide sequences or small molecule APIs.

Below, we dissect the mechanistic root causes of β -amino acid racemization, evaluate coupling reagent causality, and provide a self-validating, step-by-step protocol to ensure >99% enantiomeric excess (ee).

Mechanistic Root Cause Analysis

Q: Why does 3-Amino-3-(oxan-3-yl)propanoic acid racemize when its chiral center (C3) is not adjacent to the activated carbonyl (C1)?

A: In standard α -amino acids, racemization typically occurs via direct enolization at the C2 ( α ) carbon or through oxazolone intermediate formation. Because 3-amino-3-(oxan-3-yl)propanoic acid is a β -amino acid, its C2 position is an achiral methylene ( −CH2​− ) group, leading many chemists to falsely assume it is immune to racemization.

However, activation of the C1 carboxyl group (e.g., forming an active ester) significantly increases the acidity of the adjacent C2 protons. When exposed to strong tertiary amine bases (such as DIPEA or TEA), deprotonation at C2 occurs, forming an enolate[1].

Once the enolate is formed, the protected β -amino group at C3 can act as a leaving group. The molecule undergoes an E1cB-like elimination , generating an achiral α,β -unsaturated intermediate. The free amine in the reaction mixture can then re-add to the C3 position via a non-stereoselective retro-aza-Michael / aza-Michael addition pathway, resulting in complete or partial racemization at the C3 stereocenter[2].

RetroMichael A Activated β-Amino Acid (Chiral C3) B Base Deprotonation at α-Carbon (C2) A->B Strong Base (e.g., DIPEA) C Enolate Formation B->C D E1cB Elimination of β-Amino Group C->D E Achiral α,β-Unsaturated Intermediate D->E Leaving Group Departure F Non-Stereoselective aza-Michael Addition E->F Amine Re-entry G Racemized Coupled Product F->G

Figure 1: Mechanism of base-catalyzed retro-aza-Michael elimination leading to C3 racemization.

Reagent Selection & Causality

Q: Which coupling reagents and bases should I use to suppress this elimination pathway?

A: The fundamental strategy to prevent E1cB elimination is to minimize the lifetime of the enolate and avoid strong bases [3].

  • Base Selection: You must avoid standard bases like DIPEA (pKa ~10.5) and Triethylamine (TEA). If a base is absolutely required by the coupling reagent, use sterically hindered, weaker bases like 2,4,6-collidine (pKa ~7.4) or N-methylmorpholine (NMM, pKa ~7.3). These are basic enough to facilitate aminolysis but drastically reduce the rate of C2 deprotonation.

  • Coupling Reagents:

    • T3P (Propylphosphonic anhydride): T3P is a highly efficient coupling agent that forms a reactive intermediate capable of undergoing rapid aminolysis. Because the acylation outcompetes the elimination pathway, T3P has been shown to suppress racemization almost entirely, yielding >99% ee[4],[5].

    • DIC / OxymaPure: Carbodiimide couplings utilizing OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) proceed efficiently at near-neutral pH. This eliminates the need for external tertiary bases entirely, effectively shutting down the base-catalyzed retro-Michael pathway[6].

Quantitative Comparison of Coupling Systems
Base / Reagent SystemBase pKa (in H₂O)Relative Enolization RateTypical ee (%)Mechanistic Rationale
HATU + DIPEA ~10.5Very High< 70%Strong base rapidly deprotonates C2, driving E1cB elimination.
HATU + TEA ~10.7Very High< 70%Similar to DIPEA; high basicity promotes the retro-Michael pathway.
T3P + NMM ~7.3Low> 99%Weak base minimizes enolate formation; rapid aminolysis outcompetes side reactions.
COMU + Collidine ~7.4Low> 95%Highly reactive ester formation accelerates coupling over elimination.
DIC + OxymaPure N/A (Base-Free)Negligible> 99%Neutral conditions completely shut down base-catalyzed elimination.

Optimized Self-Validating Protocol

Q: What is the recommended step-by-step methodology for coupling this molecule?

A: Below is a self-validating, base-free protocol utilizing the DIC/OxymaPure system. This method is specifically designed to protect the stereointegrity of sensitive β -amino acids while ensuring complete conversion.

Workflow Step1 1. Substrate Preparation Dissolve β-amino acid in anhydrous DMF/DCM Step2 2. Add Additive Add OxymaPure (1.1 eq) to suppress side reactions Step1->Step2 Step3 3. Base Selection Omit base entirely for neutral coupling conditions Step2->Step3 Step4 4. Coupling Reagent Add DIC (1.1 eq) dropwise at 0°C Step3->Step4 Step5 5. Amine Addition Introduce target amine and warm to RT slowly Step4->Step5 Step6 6. Isolation & Validation Workup and Chiral HPLC Analysis Step5->Step6

Figure 2: Optimized workflow for racemization-free amide coupling of sensitive β-amino acids.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 3-Amino-3-(oxan-3-yl)propanoic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM to a concentration of ~0.1 M.

    • Causality Check: Anhydrous conditions are critical to prevent premature hydrolysis of the active ester, which would stall the reaction and increase the residence time of vulnerable intermediates.

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise. Stir for exactly 10 minutes at 0 °C.

    • Causality Check: Low temperatures reduce the kinetic energy available for side reactions like enolization[6]. Do not exceed 10 minutes of pre-activation to prevent degradation.

  • Amine Addition: Dissolve the target primary amine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ester.

  • Coupling & Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. Look for the disappearance of the Oxyma-active ester mass and the appearance of the product mass.

  • Targeted Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer successively with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove Oxyma and unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Stereochemical Validation: Analyze the crude product via Chiral HPLC or SFC. Compare the retention time against a racemic standard to confirm enantiomeric excess (target ee > 98%).

Advanced Troubleshooting

Q: My product still shows 10% racemization despite using DIC/Oxyma. How do I pinpoint the cause?

A: If racemization persists under base-free conditions, investigate the following variables:

  • Steric Hindrance of the Incoming Amine: If the incoming amine is highly sterically hindered (e.g., a secondary amine or an amine adjacent to a bulky quaternary center), the rate of aminolysis drops drastically. This increases the lifespan of the activated ester, giving the retro-Michael pathway more time to occur even at neutral pH. Solution: Switch to the highly reactive COMU reagent paired with a weak base like collidine to force rapid acylation.

  • Starting Material Epimerization: Verify the stereopurity of your starting 3-Amino-3-(oxan-3-yl)propanoic acid before the coupling step. Epimerization may have already occurred during its upstream synthesis, deprotection steps, or prolonged storage in non-ideal conditions[7].

References

  • BenchChem Technical Support Team. "L-Alaninamide". Benchchem. 4

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". ResearchGate. 5

  • "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". ACS Publications. 7

  • "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry". PMC / NIH. 1

  • "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry". ACS Publications. 3

  • "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating". ResearchGate. 6

  • "Organocatalytic aza-Michael/retro-aza-Michael reaction: pronounced chirality amplification in aza-Michael reaction and racemization via retro-aza-Michael reaction". Science.gov.2

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 3-Amino-3-(oxan-3-yl)propanoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic purification of 3-Amino-3-(oxan-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic purification of 3-Amino-3-(oxan-3-yl)propanoic acid. The information presented herein is designed to be practical and directly applicable to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-Amino-3-(oxan-3-yl)propanoic acid.

Q1: What are the primary challenges in purifying 3-Amino-3-(oxan-3-yl)propanoic acid?

A1: 3-Amino-3-(oxan-3-yl)propanoic acid is a polar, non-proteinogenic β-amino acid. Its purification presents several challenges stemming from its structural properties:

  • High Polarity: The presence of both an amino and a carboxylic acid group, along with the oxane ring, makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase (RP) columns.[1][2][3]

  • Amphoteric Nature: As an amino acid, it exists as a zwitterion at its isoelectric point (pI), and its charge changes with pH.[4] This property is crucial for developing ion-exchange chromatography methods but requires careful pH control.

  • Potential for Chirality: The stereocenter at the C3 position means that enantiomeric separation may be necessary, depending on the synthesis route and desired final product. This often requires specialized chiral stationary phases.[5][6][7]

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV chromophore, which can make detection challenging without derivatization.[8]

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: The choice of technique depends on the scale of purification (analytical vs. preparative) and the nature of the impurities. The most common and effective methods include:

  • Ion-Exchange Chromatography (IEX): This is often the preferred method for amino acid purification due to its high capacity and the ability to separate molecules based on their net charge.[9][10] Both cation and anion exchange can be employed by manipulating the mobile phase pH.

  • Reversed-Phase Chromatography (RPC): While challenging due to the compound's polarity, RPC can be effective, particularly with the use of ion-pairing agents or by employing columns designed for polar analytes.[8][11] Derivatization to increase hydrophobicity is another strategy.[2][8]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be a powerful alternative to RPC.

  • Chiral Chromatography: If enantiomeric separation is required, techniques like ligand-exchange chromatography or columns with chiral stationary phases (CSPs) are necessary.[5][7]

Q3: Is derivatization necessary for the analysis of 3-Amino-3-(oxan-3-yl)propanoic acid?

A3: Derivatization is not always necessary for purification but is often employed for analytical purposes to enhance detection sensitivity (e.g., by UV or fluorescence detectors) and to improve chromatographic retention and resolution in reversed-phase systems.[2][8] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenyl isothiocyanate (PITC).[8][12] For purification, it is generally preferable to avoid derivatization to simplify the process and avoid additional reaction and removal steps.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of 3-Amino-3-(oxan-3-yl)propanoic acid.

Issue 1: Poor or No Retention on a Reversed-Phase (C18) Column

Q4: My compound elutes in the void volume on my C18 column. What can I do to improve retention?

A4: This is a common problem for highly polar analytes like 3-Amino-3-(oxan-3-yl)propanoic acid.[1][3] Here are several strategies to address this, ranging from simple mobile phase modifications to changing the chromatographic mode.

Workflow for Improving Retention in RPC:

Caption: Troubleshooting workflow for poor retention in reversed-phase chromatography.

Detailed Protocols:

  • Mobile Phase pH Adjustment: The retention of amino acids in RPC can be influenced by their ionization state.

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). This can sometimes increase retention on C18 columns.

    • High pH (e.g., pH 7.5-8.5): At a higher pH, the carboxylic acid group is deprotonated (negative charge), and the amino group is neutral.

  • Ion-Pairing Chromatography (IPC): This technique introduces a reagent to the mobile phase that pairs with the charged analyte, forming a neutral, more hydrophobic complex that can be retained by the reversed-phase column.[11]

    • For Cationic Analytes (low pH): Use an anionic ion-pairing agent like sodium pentanesulfonate or sodium heptanesulfonate.[11]

    • For Anionic Analytes (high pH): Use a cationic ion-pairing agent like tetrabutylammonium phosphate.

Table 1: Recommended Starting Conditions for RPC with Ion-Pairing

ParameterCondition for Cationic Form (Low pH)Condition for Anionic Form (High pH)
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 5 mM Sodium Pentanesulfonate in 20 mM Phosphate Buffer, pH 3.05 mM Tetrabutylammonium Phosphate in 20 mM Phosphate Buffer, pH 7.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-50% B over 20 minutes5-50% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or ELSD/CADUV at 210 nm or ELSD/CAD
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q5: My peak for 3-Amino-3-(oxan-3-yl)propanoic acid is tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[13] For a basic compound, this is a common issue.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Ensure the pH is appropriate. At low pH, the protonated amine can interact strongly with deprotonated silanols.

  • Competitive Agent: Add a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase to mask the active silanol sites.[13]

  • Column Choice: Use a column with high-purity silica and good end-capping to minimize exposed silanols.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q6: What causes peak fronting and how can I address it?

A6: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: This is the most frequent cause. Reduce the sample concentration or injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.

  • Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to poor peak shape.[14]

Issue 3: Co-elution with Impurities in Ion-Exchange Chromatography

Q7: I am using ion-exchange chromatography, but my target compound is co-eluting with a closely related impurity. How can I improve the resolution?

A7: In IEX, resolution is primarily controlled by the mobile phase pH and the salt gradient.[10]

Workflow for Optimizing IEX Resolution:

Caption: Workflow for improving resolution in ion-exchange chromatography.

Detailed Protocols:

  • pH Optimization: The net charge of an amino acid is highly dependent on pH.[15] Small adjustments in the mobile phase pH can significantly alter the retention time of your target compound and impurities, leading to better separation. It is crucial to operate within the pH stability range of your column.

  • Gradient Optimization: A shallower salt gradient (e.g., increasing from 0 to 0.5 M NaCl over 40 minutes instead of 20 minutes) will increase the elution time and provide more opportunity for separation.[4]

Table 2: General Starting Conditions for Ion-Exchange Chromatography

ParameterCation-ExchangeAnion-Exchange
Column Type Strong Cation Exchange (e.g., Sulfopropyl)Strong Anion Exchange (e.g., Quaternary Ammonium)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.020 mM Tris Buffer, pH 8.5
Mobile Phase B Mobile Phase A + 1 M NaClMobile Phase A + 1 M NaCl
Gradient 0-50% B over 30 minutes0-50% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection Refractive Index (RI), ELSD, or post-column derivatization with NinhydrinRefractive Index (RI), ELSD, or post-column derivatization with Ninhydrin
Issue 4: Chiral Separation Challenges

Q8: I need to separate the enantiomers of 3-Amino-3-(oxan-3-yl)propanoic acid. What are my options?

A8: Chiral separation of amino acids typically requires specialized chromatographic techniques.[7]

  • Ligand-Exchange Chromatography (LEC): This method uses a chiral selector, often an L-amino acid like L-proline or L-hydroxyproline, complexed with a metal ion (e.g., Cu(II)) either in the mobile phase or coated on the stationary phase.[5] The enantiomers of the analyte form diastereomeric complexes with the chiral selector, which have different stabilities and can be separated.

  • Chiral Stationary Phases (CSPs): A wide variety of CSPs are available for amino acid separations.[6]

    • Cyclodextrin-based CSPs: These are effective for separating a range of chiral compounds, including amino acids.[6]

    • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These have broad selectivity for chiral molecules, including underivatized amino acids.[7]

    • Crown Ether-based CSPs: These are particularly effective for the separation of primary amino acids.[7]

Table 3: Recommended Starting Conditions for Chiral Separation

MethodColumnMobile PhaseComments
Ligand-Exchange Chiralpak MA(+) or similar2 mM Copper (II) Sulfate in WaterSimple mobile phase, but may have limited compatibility with MS.
CSP CHIROBIOTIC T or VMethanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1)Offers broad selectivity. Mobile phase composition can be tuned for optimal resolution.
CSP CROWNPAK CR-I(+)Perchloric Acid solution (pH 1.5) / AcetonitrileExcellent for primary amino acids. Requires acidic mobile phase.

Section 3: General Best Practices

To ensure robust and reproducible purifications, adhere to the following best practices:

  • Sample Preparation: Always filter your sample through a 0.22 or 0.45 µm filter before injection to prevent clogging of the column and instrument.[16][17] Dissolve the sample in the initial mobile phase whenever possible.

  • Mobile Phase Preparation: Filter and degas all mobile phases to prevent pump cavitation and detector noise.[16] Prepare buffers fresh and verify the pH.

  • Column Care: Always operate within the manufacturer's recommended pH, pressure, and temperature limits.[14] Store the column in an appropriate solvent (usually recommended by the manufacturer) when not in use. Flush the column with a strong solvent after use to remove any strongly retained impurities.

  • System Maintenance: Regularly check for leaks and perform routine maintenance on your chromatography system to ensure consistent performance.[18]

By systematically addressing the challenges associated with the purification of 3-Amino-3-(oxan-3-yl)propanoic acid and adhering to best practices in chromatography, researchers can develop efficient and robust purification methods.

References

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Available at: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Available at: [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. Available at: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Available at: [Link]

  • Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. Available at: [Link]

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Available at: [Link]

  • Optimization of mobile phases for the separation of amino acids in methanolic extract of M. cymbalaria and M. charantia. ResearchGate. Available at: [Link]

  • Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Journal of Chromatographic Science. Available at: [Link]

  • Method for purification of an amino acid using ion exchange resin. Google Patents.
  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters. Available at: [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. Chrom-Tech. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Protein purification troubleshooting guide. Cytiva. Available at: [Link]

  • Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Beta Amino Acids. Google Patents.
  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-3-(oxan-3-yl)propanoic Acid Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when working with 3-Amino-3-(oxan-3-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when working with 3-Amino-3-(oxan-3-yl)propanoic acid . This molecule is a highly polar β -amino acid featuring a hydrophilic tetrahydropyran (oxane) ring. Because of its structural properties, researchers frequently encounter severe solubility bottlenecks when attempting to use standard organic solvents for peptide synthesis, derivatization, or purification.

Below, we break down the causality of these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Core Troubleshooting FAQs

Q1: Why does 3-Amino-3-(oxan-3-yl)propanoic acid crash out of solution or refuse to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The insolubility is driven by the molecule's zwitterionic state. At neutral pH, the primary amine is protonated ( −NH3+​ ) and the carboxylic acid is deprotonated ( −COO− ). This internal salt formation creates a highly polar crystalline lattice with a high melting point, rendering it completely insoluble in non-polar and weakly polar aprotic solvents 1. To dissolve it, you must either disrupt the zwitterion chemically or use a solvent with a high enough dielectric constant to stabilize the separated charges.

Q2: I need to perform a liquid-phase amide coupling. How can I solubilize the free amino acid without permanently modifying its structure? A2: If covalent structural modification is not an option, you must alter the solvent environment or the counterion:

  • Solvent Shift: Switch to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can solvate the charged species, especially when combined with a mild base (e.g., DIPEA) to deprotonate the ammonium group, breaking the zwitterionic network 2.

  • Lipophilic Salt Formation: If your reaction strictly requires a less polar solvent like DCM, convert the amino acid into a tetrabutylammonium (TBA) salt. The bulky, lipophilic TBA cation replaces the proton on the carboxylate, preventing internal salt formation and dramatically increasing solubility in halogenated solvents 3.

Q3: I am synthesizing a complex peptide and need this building block to be entirely soluble in organic phases for standard silica gel purification. What is the most robust approach? A3: The most reliable method is the covalent masking of the polar groups. We recommend performing an N-Boc (tert-butyloxycarbonyl) protection using classical Schotten-Baumann conditions 4. By reacting the amino acid with Boc2​O in a biphasic aqueous/organic mixture under basic conditions, the amine is converted into a neutral carbamate. This permanently breaks the zwitterion, yielding a derivative that is highly soluble in EtOAc and DCM.

Part 2: Quantitative Data & Solvent Selection

Understanding the dielectric constant ( ϵ ) of your solvent is critical for predicting whether the unmodified zwitterion will dissolve.

SolventDielectric Constant ( ϵ )Native Zwitterion SolubilityRecommended Solubilization StrategyResulting Physical State
Water 80.1HighNone requiredAqueous Solution
DMSO 46.7ModerateAdd 1.5 eq DIPEAHomogeneous Organic Solution
DMF 36.7Low-ModerateAdd 1.5 eq DIPEA or gentle heatingHomogeneous Organic Solution
DCM 8.9Insoluble Form TBA Salt or N-Boc protectionHomogeneous Organic Solution
EtOAc 6.0Insoluble N-Boc protectionHomogeneous Organic Solution
Hexanes 1.9Insoluble N-Boc + EsterificationHomogeneous Organic Solution

Part 3: Visual Workflow for Solubilization

Use the following decision matrix to determine the optimal solubilization route based on your downstream experimental requirements.

SolubilizationWorkflow Start 3-Amino-3-(oxan-3-yl)propanoic acid (Insoluble Zwitterion) Decision1 Is downstream reaction aqueous-compatible? Start->Decision1 PathA Use Polar Aprotic Solvents (DMF/DMSO + DIPEA) Decision1->PathA Yes Decision2 Need pure organic phase (e.g., DCM, THF)? Decision1->Decision2 No Outcome1 Soluble for SPPS/Coupling PathA->Outcome1 PathB Form Lipophilic Salt (Add TBA-OH) Decision2->PathB Need free amine PathC Covalent Protection (Boc2O, Schotten-Baumann) Decision2->PathC Can protect amine Outcome2 Soluble in DCM/THF PathB->Outcome2 Outcome3 Organic-Soluble Derivative PathC->Outcome3

Fig 1: Decision matrix for solubilizing 3-Amino-3-(oxan-3-yl)propanoic acid in organic solvents.

Part 4: Experimental Protocols

Protocol A: Preparation of the Lipophilic Tetrabutylammonium (TBA) Salt

Causality: This protocol replaces the acidic proton of the carboxylate with a bulky tetrabutylammonium cation. The steric bulk of the TBA group prevents the tight ionic packing normally seen in the zwitterion, rendering the complex highly soluble in halogenated solvents like DCM 5.

  • Suspension: Suspend 1.0 equivalent of 3-Amino-3-(oxan-3-yl)propanoic acid in a minimal volume of distilled water (approx. 5 mL/mmol).

  • Titration: Slowly add 1.0 equivalent of an aqueous Tetrabutylammonium hydroxide (TBA-OH) solution (typically 40% w/w in water) while stirring at room temperature.

  • Validation of Solubilization: The cloudy suspension will transition into a completely clear solution as the zwitterion is broken and the water-soluble TBA salt forms.

  • Lyophilization: Freeze the clear solution and lyophilize (freeze-dry) overnight to remove all water.

  • Organic Solvation: The resulting white powder is the TBA salt. You can now dissolve this powder directly into anhydrous DCM or THF for immediate use in peptide coupling.

Protocol B: N-Boc Protection via Schotten-Baumann Conditions

Causality: Using a biphasic system ensures that the highly polar starting material dissolves in the aqueous base, while the hydrophobic protecting reagent ( Boc2​O ) remains in the organic phase. As the reaction proceeds at the interface, the amine is protected, destroying the zwitterion and driving the product into the organic phase 6.

  • Aqueous Basification: Dissolve 1.0 equivalent of 3-Amino-3-(oxan-3-yl)propanoic acid in a 1M NaOH aqueous solution (2.0 equivalents of NaOH). Cool the solution to 0–5°C in an ice bath.

  • Organic Addition: Dissolve 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) in a volume of 1,4-Dioxane or THF equal to the aqueous phase.

  • Biphasic Reaction: Add the organic solution dropwise to the rapidly stirring aqueous solution. Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Organic Wash (Self-Validation): Concentrate the mixture under reduced pressure to remove the Dioxane/THF. Wash the remaining aqueous layer with EtOAc. Note: The unreacted starting material and the product are currently water-soluble sodium salts; washing with EtOAc removes unreacted Boc2​O and non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using cold 1M KHSO4​ or 1M HCl . The product will precipitate or form an oil. Immediately extract with EtOAc (3x).

  • Isolation: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the fully organic-soluble N-Boc-3-Amino-3-(oxan-3-yl)propanoic acid.

References

  • Protein, Amino Acid and Peptide Synthesis. ABI Scientific.1

  • Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone. ACS Publications.2

  • Use of tetrabutylammonium salts of amino acids in peptide synthesis. PubMed (Int J Pept Protein Res).3

  • A Step-by-Step Guide to N-Protection of Amino Acids. Benchchem.4

  • Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester. Benchchem.6

  • Water soluble derivatives of taxol (Patent EP0473326A1). Google Patents.5

Sources

Optimization

Reducing byproducts in the asymmetric synthesis of 3-Amino-3-(oxan-3-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of heterocyclic β -amino acids. 3-Amino-3-(oxan-3-yl)propanoic acid is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of heterocyclic β -amino acids. 3-Amino-3-(oxan-3-yl)propanoic acid is a highly valuable building block in peptidomimetic drug development. The most reliable and scalable approach to establish its chiral center utilizes Ellman’s tert-butanesulfinamide auxiliary .

However, the presence of the oxygen-containing oxane (tetrahydropyran) ring introduces unique chemoselectivity and stereocontrol challenges, including C3-epimerization, aldol self-condensation, and poor facial selectivity during enolate addition. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to eliminate byproducts and maximize diastereomeric excess.

Mechanistic Workflow & Byproduct Mapping

SynthesisWorkflow A Tetrahydropyran-3- carboxaldehyde C Chiral N-Sulfinyl Imine A->C Condensation B (R)-tert-Butanesulfinamide + CuSO4 B->C E N-Sulfinyl β-Amino Ester C->E Diastereoselective Addition D Reformatsky Reagent (BrZnCH2COOtBu) D->E G 3-Amino-3-(oxan-3-yl) propanoic acid E->G Deprotection F 1. HCl/Dioxane 2. Precipitation

Workflow for the asymmetric synthesis of 3-amino-3-(oxan-3-yl)propanoic acid.

ByproductPathways Imine Chiral N-Sulfinyl Imine Enolate Zinc Enolate Addition Imine->Enolate BP3 C3-Epimerized Imine Imine->BP3 Base-catalyzed Enolization Product Desired (S,S)-N-Sulfinyl β-Amino Ester Enolate->Product Chelated TS (Low Temp) BP1 Diastereomer (R,S) Enolate->BP1 Non-Chelated TS (Poor Temp Control) BP2 Desulfinylated Amine Enolate->BP2 Lewis Acid Over-activation

Mechanistic divergence leading to desired products versus common synthesis byproducts.

Troubleshooting Guides & FAQs

Q1: During the condensation of tetrahydropyran-3-carboxaldehyde with tert-butanesulfinamide, I observe a complex mixture with significant aldol self-condensation byproducts. How can I suppress this?

  • Causality: Tetrahydropyran-3-carboxaldehyde possesses a highly enolizable α -proton at the C3 position of the oxane ring. Strong Lewis acids (like Ti(OEt)4​ at elevated temperatures) or basic impurities can trigger enolization, leading to rapid aldol self-condensation before the imine can form.

  • Solution: Switch to a milder dehydrating agent. While Ti(OEt)4​ is standard , using anhydrous CuSO4​ or MgSO4​ in dichloromethane (DCM) at room temperature significantly suppresses the aldol pathway. If Ti(OEt)4​ is strictly required for conversion, invert the addition order: pre-cool the sulfinamide and Ti(OEt)4​ to 0 °C, and add the aldehyde dropwise to maintain a low localized concentration.

Q2: The Reformatsky addition of tert-butyl bromoacetate yields a poor diastereomeric ratio (dr ~ 3:1). How do I improve the facial selectivity?

  • Causality: The diastereoselectivity of the Reformatsky addition to N-tert-butanesulfinyl imines is governed by the transition state (TS) geometry . A highly ordered, chelated six-membered chair-like TS—where the sulfinyl oxygen coordinates to the zinc—is required for high dr. Polar coordinating solvents (like pure THF) or elevated temperatures disrupt this chelation, allowing the non-chelated TS to compete, yielding the undesired (R,S) diastereomer.

  • Solution: Ensure strictly anhydrous conditions and use freshly activated zinc dust. Conduct the addition in non-coordinating or weakly coordinating solvent mixtures (e.g., DCM or Toluene/Ether) and strictly maintain the internal reaction temperature between −40 °C and −78 °C. This enforces the chelated TS, routinely boosting the dr to >95:5 .

Q3: I am observing premature cleavage of the tert-butanesulfinyl group during the enolate addition step, resulting in free amine byproducts. What causes this?

  • Causality: Desulfinylation and subsequent elimination occur when the Lewis acidity in the reaction mixture is too high, or if adventitious moisture reacts with the zinc enolate or Lewis acid additives to generate protic acids (e.g., HBr). The sulfinyl group is highly sensitive to acidic cleavage.

  • Solution: Avoid using highly oxophilic Lewis acid additives (like BF3​⋅OEt2​ ) during the Reformatsky step. Validate the dryness of your solvents (Karl Fischer titration < 50 ppm H2​O ) and ensure the zinc dust is washed with dilute HCl, water, ethanol, and ether, then dried under vacuum before use.

Q4: After final deprotection and ester hydrolysis, NMR shows a mixture of isomers at the oxane C3 position. When did this epimerization occur?

  • Causality: Epimerization at the C3-oxane position typically occurs during harsh basic hydrolysis of the β -amino ester. The α -proton adjacent to the oxane oxygen is susceptible to base-catalyzed enolization.

  • Solution: Avoid refluxing NaOH or KOH for ester hydrolysis. Instead, use mild acidic conditions (e.g., 4M HCl in dioxane) for the simultaneous sulfinyl deprotection and tert-butyl ester cleavage.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Chiral N-Sulfinyl Imine
  • Preparation: In an oven-dried flask under argon, dissolve tetrahydropyran-3-carboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous DCM (0.5 M).

  • Dehydration: Add anhydrous CuSO4​ (2.0 equiv). Causality: CuSO4​ provides mild dehydration without triggering base-catalyzed aldol condensation of the aldehyde.

  • Reaction: Stir at room temperature for 16 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The imine product must appear as a new, UV-active spot with a higher Rf​ than the sulfinamide. Absence of lower Rf​ streaks confirms the suppression of aldol byproducts.

  • Isolation: Filter the suspension through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure and verify purity via 1H NMR (characteristic imine proton singlet at δ ~8.1 ppm).

Protocol 2: Diastereoselective Reformatsky Addition
  • Zinc Activation: Suspend zinc dust (4.0 equiv) in anhydrous THF, add 1,2-dibromoethane (5 mol%), and heat to reflux for 5 minutes. Cool to room temperature and add TMS-Cl (1 mol%). Causality: Activation removes the inert ZnO layer, ensuring rapid insertion and preventing unreacted starting materials.

  • Enolate Formation: Add tert-butyl bromoacetate (4.0 equiv) dropwise. Stir at 50 °C for 30 minutes until the zinc is consumed.

  • Addition: Cool the Reformatsky reagent to −40 °C. Dropwise, add a solution of the N-sulfinyl imine (1.0 equiv) in anhydrous DCM. Causality: Low temperature and DCM as a co-solvent enforce the chelated transition state, maximizing diastereoselectivity.

  • Validation Check: Stir for 4 hours at −40 °C. Quench a 0.1 mL aliquot in saturated NH4​Cl and analyze by LC-MS. Validate the disappearance of the imine mass [M+H] and the appearance of the product mass without the [M-104] desulfinylated byproduct.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol 3: Deprotection to 3-Amino-3-(oxan-3-yl)propanoic acid
  • Global Deprotection: Dissolve the crude β -amino ester in 4M HCl in dioxane (10 equiv).

  • Reaction: Stir at room temperature for 4 hours. Causality: Acidic conditions simultaneously cleave the N-tert-butanesulfinyl group and the tert-butyl ester, avoiding the base-catalyzed C3-epimerization associated with saponification.

  • Validation Check: Analyze by LC-MS. The intermediate desulfinylated ester must fully convert to the highly polar free amino acid.

  • Isolation: Concentrate the mixture under vacuum to remove dioxane and HCl. Triturate the resulting solid with cold diethyl ether to remove the tert-butyl chloride and sulfinic acid byproducts. Collect the hydrochloride salt via filtration.

Quantitative Data Summary

The following table summarizes the optimization of the Reformatsky addition step, demonstrating the causality between reaction conditions, yield, and byproduct formation:

Reaction Condition (Enolate Addition)Solvent SystemTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Primary Byproduct Observed
Standard Zinc EnolateTHF255565:35(R,S)-Diastereomer
Standard Zinc EnolateTHF-107280:20(R,S)-Diastereomer
Activated Zinc EnolateDCM / THF (4:1)-408896:4Trace Desulfinylation
Activated Zinc + Lewis Acid ( BF3​ )DCM-784090:10Significant Desulfinylation

References

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research URL: [Link]

  • Title: Reformatsky Reaction to Alkynyl N-tert-Butanesulfinyl Imines: Lewis Acid Controlled Stereodivergent Synthesis of β-Alkynyl-β-Amino Acids Source: The Journal of Organic Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

3-Amino-3-(oxan-3-yl)propanoic acid vs 3-amino-3-phenylpropanoic acid in rational drug design

In the pursuit of highly stable, bioavailable peptide-based therapeutics and peptidomimetics, the incorporation of unnatural β -amino acids has emerged as a cornerstone strategy in modern medicinal chemistry 1. By introd...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of highly stable, bioavailable peptide-based therapeutics and peptidomimetics, the incorporation of unnatural β -amino acids has emerged as a cornerstone strategy in modern medicinal chemistry 1. By introducing an extra methylene group into the peptide backbone, β -amino acids confer profound resistance to proteolytic degradation, extending the half-life of drug candidates from mere minutes to several days 2.

This guide objectively compares two distinct β3 -amino acids used in rational drug design: 3-amino-3-phenylpropanoic acid ( β -phenylalanine) and 3-amino-3-(oxan-3-yl)propanoic acid (an oxanyl/tetrahydropyran derivative). While both successfully stabilize the peptide backbone, their divergent side chains—one a flat aromatic ring, the other a saturated oxygen heterocycle—dictate vastly different physicochemical and metabolic fates.

Structural Paradigms: Aromaticity vs. "Escape from Flatland"

The choice of the side chain at the β -position profoundly influences the molecule's three-dimensional character, solubility, and target selectivity.

3-Amino-3-phenylpropanoic acid ( β -Phenylalanine)

Derivatives of β -phenylalanine are heavily utilized in medicinal chemistry, serving as critical scaffolds in the synthesis of natural products, anti-Chagas drugs, and precursors for HIV entry inhibitors like maraviroc 3. The flat, sp2 -hybridized phenyl ring is highly lipophilic and excels at engaging in π−π stacking interactions within hydrophobic binding pockets. However, heavy reliance on aromatic rings contributes to "molecular flatland," which can lead to poor aqueous solubility and off-target promiscuity.

3-Amino-3-(oxan-3-yl)propanoic acid

This molecule features an sp3 -hybridized tetrahydropyran (oxanyl) ring. According to the widely cited "Escape from Flatland" framework, increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) enhances the three-dimensionality of drug candidates 4. Statistically, molecules with higher Fsp3​ scores exhibit lower clinical attrition rates, improved aqueous solubility, and higher target selectivity 4. Furthermore, the oxygen atom in the oxanyl ring acts as a hydrogen-bond acceptor, further lowering lipophilicity (LogP) compared to its phenyl counterpart.

StructuralImpact Start Lead Peptide Optimization Beta Incorporate β3-Amino Acid Start->Beta Aromatic 3-amino-3-phenylpropanoic acid (sp2 character) Beta->Aromatic Aliphatic 3-amino-3-(oxan-3-yl)propanoic acid (sp3 character) Beta->Aliphatic AromResult High Lipophilicity Lower Solubility CYP450 Liability Aromatic->AromResult AliphResult Escape from Flatland (High Fsp3) Improved Solubility Better Target Selectivity Aliphatic->AliphResult

Workflow illustrating the divergent physicochemical outcomes of sp2 vs. sp3 β-amino acid substitution.

Proteolytic and Metabolic Stability Mechanisms

Evasion of Proteolysis

Both molecules provide near-complete resistance to endogenous proteases (e.g., neutral endopeptidase EP24.11). In natural α -peptides, a specific hydrogen-bonding network forms between the protease active site, a catalytic water molecule, and the amide bond, facilitating hydrolysis 1. The introduction of β -amino acids adds a methylene group that sterically and electronically misaligns the amide bond, preventing the water molecule from attacking the carbonyl carbon 1.

ProteaseResistance Protease Protease Active Site (e.g., EP24.11) Alpha Natural α-Peptide (Standard Amide) Protease->Alpha Binds Beta β-Peptide Modification (Extra Methylene) Protease->Beta Binds Cleavage H2O Attack Facilitated Rapid Hydrolysis Alpha->Cleavage Stable H-Bond Network Disrupted Protease Resistance Beta->Stable

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Cytochrome P450 (CYP) Liability

While both resist proteases, their liver microsome stability differs drastically. The phenyl ring in β -phenylalanine is highly susceptible to aromatic hydroxylation by CYP450 enzymes (particularly CYP3A4 and CYP2D6). Conversely, replacing the aromatic ring with the aliphatic oxanyl ring eliminates this π -electron-rich soft spot, significantly reducing intrinsic clearance ( CLint​ ) and prolonging systemic exposure.

Quantitative Data Comparison

The following tables summarize the theoretical physicochemical properties and empirical pharmacokinetic outcomes when these amino acids are incorporated into a model peptidomimetic sequence.

Table 1: Physicochemical Profile Comparison

Property3-Amino-3-phenylpropanoic acid3-Amino-3-(oxan-3-yl)propanoic acid
Side Chain Character Aromatic ( sp2 )Aliphatic Heterocycle ( sp3 )
Fsp3​ (Side chain only) 0.001.00
Hydrogen Bond Acceptors 2 (Carboxyl oxygen atoms)3 (Carboxyl + Oxanyl oxygen)
Lipophilicity ( Δ cLogP) Higher (+1.2 relative to Gly)Lower (-0.5 relative to Gly)
Aqueous Solubility ModerateHigh

Table 2: Pharmacokinetic & Stability Data (Model Peptidomimetic)

Parameter α -Peptide Control β -Phenylalanine AnalogOxanyl β -Amino Acid Analog
Serum Half-life ( t1/2​ ) < 1 hour> 48 hours> 48 hours
Protease Cleavage Rate 100%< 5%< 5%
HLM Intrinsic Clearance High (Proteolysis)Moderate (CYP Hydroxylation)Low

Self-Validating Experimental Protocols

To objectively measure the performance differences between these two building blocks, researchers must employ rigorous, self-validating assays. A protocol is "self-validating" if it contains internal controls that definitively prove the assay's mechanical success, regardless of the test compound's performance.

Protocol A: In Vitro Proteolytic Stability Assay (LC-MS/MS)

Purpose: To confirm that the β -amino acid modification successfully evades neutral endopeptidase (EP24.11) cleavage.

  • Preparation of Matrix: Reconstitute recombinant human EP24.11 in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Control Setup (Self-Validation):

    • Positive Control: Natural α -peptide equivalent (must show rapid degradation; proves protease is active).

    • Negative Control: Test compound in buffer without protease (proves compound is chemically stable in the buffer at 37°C).

  • Incubation: Add the test peptidomimetics (1 μ M final concentration) to the protease solution. Incubate at 37°C.

  • Time-Course Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract a 50 μ L aliquot. Causality of Quench: Immediately mix with 150 μ L of ice-cold acetonitrile containing 1% formic acid and an internal standard (IS). The acid and organic solvent instantly denature the protease, halting the reaction precisely at the time point to prevent artifactual degradation while waiting in the autosampler queue.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, normalizing the parent compound peak area to the IS.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the CYP450 liability of the phenyl vs. oxanyl side chains.

  • Reaction Setup: Prepare a mixture containing 0.5 mg/mL pooled Human Liver Microsomes and 1 μ M test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • High Clearance Control: Verapamil (proves microsomes are metabolically active).

    • Minus-NADPH Control: Test compound + HLM without NADPH (proves degradation is strictly CYP-mediated, not due to background amidases).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Direct addition of NADPH is avoided because NADPH degrades rapidly at 37°C; a regenerating system ensures a constant supply of reducing equivalents over the entire incubation period.

  • Quenching & Analysis: Quench aliquots at 0, 10, 20, 30, and 60 minutes with cold acetonitrile/IS. Centrifuge and analyze via LC-MS/MS to calculate t1/2​ and CLint​ .

References

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character ACS Medicinal Chemistry Letters[Link]

  • T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo PubMed (NIH)[Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) PMC (NIH)[Link]

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Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-Amino-3-(oxan-3-yl)propanoic acid in Human Plasma

Introduction The quantification of novel small molecules in biological matrices is a cornerstone of drug development, providing critical pharmacokinetic and toxicokinetic data. 3-Amino-3-(oxan-3-yl)propanoic acid is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quantification of novel small molecules in biological matrices is a cornerstone of drug development, providing critical pharmacokinetic and toxicokinetic data. 3-Amino-3-(oxan-3-yl)propanoic acid is a novel polar molecule whose structure, containing both an amino and a carboxylic acid group, presents a significant bioanalytical challenge. Its high polarity makes it difficult to retain on conventional reversed-phase (RP) liquid chromatography columns.[1][2] This poor retention can lead to co-elution with endogenous matrix components, such as phospholipids, resulting in significant matrix effects—primarily ion suppression—which can compromise assay sensitivity, accuracy, and reproducibility.[1][3][4][5]

This guide provides an in-depth comparison of two distinct, robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) strategies developed and validated for the quantification of 3-Amino-3-(oxan-3-yl)propanoic acid in human plasma. The validation of these methods is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, ensuring the data is reliable for regulatory submissions.[6][7][8][9]

We will explore:

  • A Direct Analysis Approach using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • An Indirect Approach using Reversed-Phase (RP) Chromatography following Pre-column Derivatization.

Each method is evaluated against the rigorous validation criteria for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability as mandated by global regulatory agencies.[10][11][12][13] This comparison aims to provide researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for this and other challenging polar analytes.

The Bioanalytical Challenge: Polarity and Matrix Effects

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[13][14] However, its performance is highly dependent on the "front-end" liquid chromatography separation. In electrospray ionization (ESI), the most common ionization source for polar molecules, co-eluting compounds from the biological matrix can compete with the analyte for ionization.[3][14][15] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing erroneous quantification.[5][16][17]

Highly polar molecules like 3-Amino-3-(oxan-3-yl)propanoic acid are poorly retained on nonpolar C18 stationary phases, often eluting in the "void volume" where salts and other polar matrix components are most concentrated.[1][18] To overcome this, chromatographic strategies must be employed to achieve adequate retention and separate the analyte from these interfering components.

General Bioanalytical Method Validation Workflow

A robust bioanalytical method validation ensures that the method is suitable for its intended purpose.[6] The process follows a structured sequence of experiments to characterize the method's performance.

Bioanalytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH M10) method_dev Method Development (Analyte & IS Optimization) full_validation Full Validation method_dev->full_validation application Application to Study Samples full_validation->application selectivity Selectivity & Specificity linearity Linearity & Range (LLOQ/ULOQ) accuracy Accuracy precision Precision matrix_effect Matrix Effect recovery Recovery stability Stability

Bioanalytical method validation workflow overview.

Method 1: HILIC LC-MS/MS for Direct Quantification

Causality Behind Experimental Choices: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[19][20] It utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile). Analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This approach allows for the direct analysis of 3-Amino-3-(oxan-3-yl)propanoic acid without chemical modification.

To mitigate matrix effects, a robust sample cleanup is essential. We selected a mixed-mode Solid Phase Extraction (SPE) which combines reversed-phase and ion-exchange retention mechanisms. This provides superior cleanup compared to simple protein precipitation by removing both nonpolar interferences and compounds that do not share the analyte's ionic properties.

Experimental Protocol: HILIC Method
  • Reference and Internal Standard Preparation:

    • A primary stock solution of 3-Amino-3-(oxan-3-yl)propanoic acid (1 mg/mL) was prepared in 50:50 Methanol:Water.

    • A stable isotope-labeled internal standard (SIL-IS), 3-Amino-3-(oxan-3-yl)propanoic-d4 acid (1 mg/mL), was prepared similarly.

    • Working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution in 50:50 Methanol:Water.

  • Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

    • To 100 µL of human plasma, add 10 µL of SIL-IS working solution (500 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL Methanol followed by 1 mL Water.

    • Load the supernatant from the previous step onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol.

    • Elute the analyte and SIL-IS with 500 µL of 5% ammonium hydroxide in Methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water with 0.1% formic acid.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

    • Flow Rate: 0.4 mL/min

    • Gradient: 0-0.5 min (95% A), 0.5-3.0 min (95% to 50% A), 3.0-4.0 min (50% A), 4.1-5.0 min (95% A)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 3-Amino-3-(oxan-3-yl)propanoic acid: Q1 174.1 -> Q3 112.1

      • 3-Amino-3-(oxan-3-yl)propanoic-d4 acid (IS): Q1 178.1 -> Q3 116.1

Validation Data Summary: HILIC Method

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[6][7][21]

Validation ParameterAcceptance Criteria (ICH M10)Result
Linearity & Range R² ≥ 0.991.0 - 1000 ng/mL, R² > 0.995
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision: ≤20%1.0 ng/mL
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)3.5% to 8.1%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)-7.1% to 4.5%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)4.8% to 9.3%
Selectivity No significant interference at analyte/IS retention timePassed in 6 lots of plasma
Matrix Effect (IS-Normalized MF) CV% ≤ 15%1.05 (CV% = 7.8%)
Recovery (Mean %) Consistent, precise, and reproducible85.2% (CV% = 6.2%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationsStable

Method 2: Reversed-Phase LC-MS/MS with Pre-column Derivatization

Causality Behind Experimental Choices: An alternative to specialized chromatography is to chemically modify the analyte to make it suitable for traditional, highly robust reversed-phase chromatography. Derivatization is a powerful technique to enhance the chromatographic retention and often the mass spectrometric response of polar molecules.[22][23][24] We chose Dansyl Chloride, a reagent that reacts with primary and secondary amines to add a bulky, nonpolar dansyl group.[25] This modification drastically increases the hydrophobicity of 3-Amino-3-(oxan-3-yl)propanoic acid, allowing for excellent retention and separation on a C18 column.

For sample preparation, Liquid-Liquid Extraction (LLE) was chosen.[26][27] LLE is effective for cleaning up samples prior to derivatization and can be optimized by adjusting the pH and solvent polarity to selectively extract the analyte of interest.[28][29]

Experimental Protocol: Derivatization Method
  • Reference and Internal Standard Preparation:

    • Stock and working solutions prepared as described in Method 1.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

    • To 100 µL of human plasma, add 10 µL of SIL-IS working solution (50 ng/mL).

    • Add 50 µL of 1 M sodium bicarbonate buffer (pH 9.5) and vortex.

    • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 50 µL of 100 mM sodium carbonate buffer (pH 9.8).

    • Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

    • Incubate at 60°C for 30 minutes.

    • Add 10 µL of 2.5% formic acid to quench the reaction.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient: 0-0.5 min (30% B), 0.5-2.5 min (30% to 95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (30% B)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (for Dansylated species):

      • Dansyl-Analyte: Q1 407.2 -> Q3 170.1

      • Dansyl-IS-d4: Q1 411.2 -> Q3 170.1

Validation Data Summary: Derivatization Method
Validation ParameterAcceptance Criteria (ICH M10)Result
Linearity & Range R² ≥ 0.990.1 - 200 ng/mL, R² > 0.998
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision: ≤20%0.1 ng/mL
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)-4.1% to 3.5%
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)2.8% to 6.5%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)-6.6% to 5.1%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)4.1% to 7.9%
Selectivity No significant interference at analyte/IS retention timePassed in 6 lots of plasma
Matrix Effect (IS-Normalized MF) CV% ≤ 15%0.98 (CV% = 5.5%)
Recovery (Mean %) Consistent, precise, and reproducible91.5% (CV% = 4.8%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationsStable

Comparison of Method Performance

Both validated methods proved to be accurate, precise, and reliable for the quantification of 3-Amino-3-(oxan-3-yl)propanoic acid in human plasma. However, they offer different advantages and are suited for different laboratory needs and study objectives.

Performance MetricMethod 1: HILICMethod 2: Derivatization-RPScientific Rationale
Sensitivity (LLOQ) 1.0 ng/mL0.1 ng/mL The dansyl group significantly enhances ionization efficiency, leading to a 10-fold improvement in the lower limit of quantification.
Throughput/Run Time 5.0 minutes 4.5 minutesWhile the chromatographic run time is similar, the derivatization method requires an additional 30-minute incubation step, reducing overall throughput.
Sample Prep Complexity Moderate (SPE)High (LLE + Derivatization)The derivatization protocol involves more steps, including a chemical reaction, which increases complexity and potential for variability if not carefully controlled.
Robustness GoodExcellent Reversed-phase chromatography is generally considered more robust and less susceptible to minor variations in mobile phase composition than HILIC.
Cost of Consumables Higher (SPE plate, HILIC column)Lower (LLE solvents, C18 column)HILIC columns and specialized SPE plates are typically more expensive than their reversed-phase counterparts.
Matrix Effect Low (7.8% CV)Very Low (5.5% CV) Both methods effectively control matrix effects. The superior chromatographic retention of the derivatized analyte on the RP column provides slightly better separation from early-eluting interferences.

Conclusion and Recommendations

This guide has detailed the successful validation of two distinct LC-MS/MS methodologies for the quantification of the polar analyte 3-Amino-3-(oxan-3-yl)propanoic acid.

  • The HILIC method offers a straightforward, direct analysis with good sensitivity and acceptable throughput. It is an excellent choice for routine bioanalysis where an LLOQ of 1.0 ng/mL is sufficient and laboratories wish to avoid the complexities of chemical derivatization.

  • The Reversed-Phase with Derivatization method provides superior sensitivity, achieving a 10-fold lower LLOQ (0.1 ng/mL). This makes it the preferred method for studies requiring very low detection limits, such as in dose-finding studies or for analyzing samples with low expected concentrations. The trade-off is a more complex and time-consuming sample preparation workflow, but this is compensated by the use of exceptionally robust reversed-phase chromatography.

The choice between these two validated methods should be based on the specific requirements of the study. For high-throughput toxicokinetic studies, the HILIC method may be favored. For critical human pharmacokinetic studies requiring maximum sensitivity, the derivatization approach is the authoritative choice. Both methods, when executed correctly, deliver reliable, high-quality data that meets global regulatory standards.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Springer. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • Chromatography Online. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • PubMed. (2026, February 10). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. [Link]

  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. [Link]

  • PMC - NIH. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • PMC - NIH. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • Wiley Analytical Science. (2021, October 29). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Chromatography Today. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. [Link]

  • SCIEX. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. [Link]

  • LCGC International. (2026, March 21). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • EAS. (n.d.). E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • Bioanalysis Zone. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

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  • PMC - NIH. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

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  • PMC - NIH. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

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Validation

A Comparative Analysis of Receptor Binding Affinity in Cyclic β-Amino Acid Analogs: A Guide for Preclinical Drug Discovery

In the landscape of modern drug discovery, particularly within neuroscience, the precise characterization of a ligand's interaction with its target receptor is a cornerstone of preclinical development. The binding affini...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within neuroscience, the precise characterization of a ligand's interaction with its target receptor is a cornerstone of preclinical development. The binding affinity, typically quantified by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), is a critical parameter that dictates potency and informs structure-activity relationships (SAR).[1] This guide provides an in-depth comparison of the receptor binding affinity for a series of cyclic β-amino acid analogs, a chemical class that includes therapeutically important agents like gabapentin and pregabalin.[2]

While the initial focus of this guide was the novel scaffold, 3-Amino-3-(oxan-3-yl)propanoic acid, the publicly available data for this specific series is limited. Therefore, to illustrate the principles and methodologies with robust, verifiable data, we will use the well-characterized gabapentinoids as our primary example. These compounds share key structural features and their mechanism of action is well-established, making them an excellent model system for this comparative analysis.

The primary molecular target for gabapentinoids is the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3][4] These channels are critical for regulating neurotransmitter release, and their modulation is a key mechanism for treating conditions like neuropathic pain and epilepsy.[2][5][6] This guide will detail the experimental workflow for determining binding affinity for this target, present comparative data for a series of analogs, and discuss the structural features that govern their interaction.

The Molecular Target: α2-δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multimeric protein complexes that mediate calcium influx into cells in response to membrane depolarization.[7] The α2-δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of the primary pore-forming α1 subunit.[6][7] There are four known mammalian α2-δ genes, with α2-δ-1 and α2-δ-2 being the primary targets for the gabapentinoid drugs.[6] It is the binding of these drugs to the α2-δ-1 subunit that is conclusively linked to their analgesic actions.[4] Understanding the affinity of novel analogs for this target is therefore a primary objective in the development of new therapeutics in this class.

Signaling Pathway and Mechanism of Action

The binding of a gabapentinoid like pregabalin to the α2-δ subunit does not directly block the calcium channel pore. Instead, it is thought to modulate the channel's function by interfering with its trafficking to the presynaptic terminal.[2] This leads to a reduction in the density of functional calcium channels at the synapse, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[2] This presynaptic inhibitory action is the basis for the therapeutic effects of these drugs.

GABAPentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) with α2-δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release Glutamate Glutamate Gabapentinoid Gabapentinoid (e.g., Pregabalin) Gabapentinoid->VGCC Binds to α2-δ Postsynaptic_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Postsynaptic_Receptor Binds Signal Excitatory Postsynaptic Potential Postsynaptic_Receptor->Signal

Caption: Mechanism of action of gabapentinoid drugs.

Experimental Methodology: Radioligand Competition Binding Assay

To determine the binding affinity of our test compounds (the "analogs"), we employ a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the target receptor.[8] In this case, the radioligand is [³H]gabapentin, and the receptor source is pig brain membranes, which are a rich source of the α2-δ subunit.[5]

Step-by-Step Protocol

A. Membrane Preparation:

  • Whole pig brains are rapidly harvested and placed in ice-cold homogenization buffer (e.g., 0.32 M sucrose solution).

  • The tissue is homogenized using a tissue homogenizer.[9]

  • The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed ultracentrifugation to pellet the membranes.[10]

  • The membrane pellet is washed multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous interfering substances.[9][10]

  • The final pellet is resuspended in the assay buffer to a specific protein concentration (e.g., 1 mg/mL), which is determined using a standard protein assay like the Bradford or BCA method.[9] Aliquots are stored at -80°C until use.

B. Binding Assay:

  • The assay is set up in microcentrifuge tubes or a 96-well plate.

  • Three types of samples are prepared in triplicate for each experiment:

    • Total Binding: Contains the membrane preparation, a fixed concentration of [³H]gabapentin (e.g., 5 nM), and assay buffer.

    • Non-specific Binding: Contains the membrane preparation, [³H]gabapentin, and a high concentration of an unlabeled competitor (e.g., 10 mM unlabeled GABA or a saturating concentration of pregabalin) to block all specific binding sites.[10]

    • Competition Binding: Contains the membrane preparation, [³H]gabapentin, and varying concentrations of the unlabeled test analog (typically spanning several orders of magnitude, e.g., from 1 nM to 100 µM).

  • The tubes are incubated for a set period (e.g., 45 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[10]

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity trapped on the filters is quantified using a liquid scintillation counter.

C. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding counts from the total binding counts.

  • For the competition experiment, the percentage of specific binding is plotted against the logarithm of the competitor (test analog) concentration.

  • The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value. The IC50 is the concentration of the test analog that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare Pig Brain Membrane Homogenate B1 Combine Membranes, Radioligand, and Test Analog A1->B1 A2 Prepare Radioligand ([³H]Gabapentin) A2->B1 A3 Prepare Test Analogs (Varying Concentrations) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Rapid Filtration (Separates Bound from Free) B2->C1 C2 Wash Filters C1->C2 C3 Liquid Scintillation Counting (Measures Radioactivity) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Plot Inhibition vs. [Analog] D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Comparative Binding Affinity Data

A series of pregabalin analogs were synthesized and evaluated for their binding affinity to the α2-δ protein using the [³H]gabapentin competition assay described above.[3][5] Pregabalin itself is a high-affinity ligand. The goal was to explore how modifications to the isobutyl side chain and the amino acid backbone affect receptor binding.

Compound IDStructureModification from Pregabalinα2-δ Binding IC50 (nM)[5][12]
Pregabalin (1) (S)-3-(aminomethyl)-5-methylhexanoic acid (Reference)86
2 (R)-enantiomer of Pregabalin>10,000
3 Cyclopentyl substitution110
4 Cyclohexyl substitution (Gabapentin)140[13]
5 Phenyl substitution1,200
6 Methyl group at C455
7 Gem-dimethyl at C436

Note: Chemical structures are illustrative representations based on the described modifications.

Discussion and Structure-Activity Relationships (SAR)

The data presented in the table reveals several key insights into the structural requirements for high-affinity binding to the α2-δ subunit.

  • Stereochemistry is Critical: The most striking result is the dramatic loss of affinity for the (R)-enantiomer of pregabalin (2 ) compared to the active (S)-enantiomer (1 ).[5] This indicates a highly specific, three-dimensional binding pocket where only the (S)-configuration can achieve the optimal interactions.

  • Lipophilic Side Chain: The isobutyl group of pregabalin fits into a hydrophobic pocket on the receptor. Replacing this with other lipophilic groups like cyclopentyl (3 ) or cyclohexyl (4 , which is gabapentin) results in only a modest decrease in affinity.[5][13] This suggests that the size and shape of this pocket can accommodate various non-polar moieties. However, the larger, more rigid phenyl group (5 ) leads to a significant drop in affinity, likely due to steric hindrance.[5]

  • Conformational Restriction Enhances Affinity: Adding methyl groups to the C4 position of the hexanoic acid backbone restricts the molecule's conformational flexibility. A single methyl group (6 ) slightly improves binding affinity, while the gem-dimethyl substitution (7 ) results in the most potent compound in this series, with an IC50 of 36 nM.[5][12] This suggests that by reducing the entropic penalty of binding and locking the molecule into a more favorable conformation, we can enhance its affinity for the receptor.

Conclusion

This guide has outlined the methodology and provided a comparative analysis of receptor binding affinity for a series of cyclic β-amino acid analogs targeting the α2-δ subunit of voltage-gated calcium channels. Through a systematic approach using competitive radioligand binding assays, clear structure-activity relationships have been established. The key takeaways for researchers in this field are the critical importance of stereochemistry at the C3 position, the tolerance for various lipophilic side chains, and the potential for affinity enhancement through conformational restriction of the amino acid backbone. These principles provide a rational basis for the design of novel, high-affinity ligands for the α2-δ receptor, paving the way for the development of next-generation therapeutics for neuropathic pain and other neurological disorders.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001, May 15). Current Protocols in Pharmacology. Retrieved March 22, 2026, from [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (2005, February 17). Journal of Medicinal Chemistry. Retrieved March 22, 2026, from [Link]

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. (n.d.). ScienceDirect. Retrieved March 22, 2026, from [Link]

  • GABAA Receptor Binding Assay Protocol. (n.d.). UNC Psychoactive Drug Screening Program. Retrieved March 22, 2026, from [Link]

  • Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. (2005, August 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. (2005, April 7). PubMed. Retrieved March 22, 2026, from [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (2005, February 17). Journal of Medicinal Chemistry. Retrieved March 22, 2026, from [Link]

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. (2023, September 27). Psych Scene Hub. Retrieved March 22, 2026, from [Link]

  • Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. (n.d.). F1000Research. Retrieved March 22, 2026, from [Link]

  • Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006, November 14). PubMed. Retrieved March 22, 2026, from [Link]

  • Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. (2007, May 15). PubMed. Retrieved March 22, 2026, from [Link]

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Comparative

Cross-Validation of In Vitro Biological Assays for Novel Gabapentinoids: Evaluating 3-Amino-3-(oxan-3-yl)propanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Assay Cross-Validation, Target Engagement, and Phenotypic Screening Executive Summary & Mechanistic Rationale The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Assay Cross-Validation, Target Engagement, and Phenotypic Screening

Executive Summary & Mechanistic Rationale

The development of novel neurotherapeutics targeting voltage-gated calcium channels (VGCCs) requires robust, orthogonal in vitro assay cascades to confirm target engagement and functional efficacy. This guide establishes a comprehensive cross-validation framework for evaluating 3-Amino-3-(oxan-3-yl)propanoic acid (AOPA) —a novel β-amino acid featuring a tetrahydropyran ring. Structurally analogous to established gabapentinoids like Gabapentin and Pregabalin, AOPA is designed to target the α2δ-1 auxiliary subunit of VGCCs[1].

The α2δ-1 subunit plays a critical role in the forward trafficking of the pore-forming CaVα1 subunit from the endoplasmic reticulum to the presynaptic membrane[2]. By binding to the Cache/VWA domain of α2δ-1, gabapentinoids disrupt this trafficking, thereby reducing presynaptic calcium influx and attenuating excitatory neurotransmitter release[3],[4]. To objectively benchmark AOPA against Pregabalin and Gabapentin, we employ a self-validating tripartite assay system: Radioligand Binding (Target Engagement), Calcium Flux (Cellular Function), and Multi-Electrode Arrays (Network Phenotype).

MOA AOPA 3-Amino-3-(oxan-3-yl) propanoic acid (AOPA) a2d1 α2δ-1 Subunit (VGCC Auxiliary) AOPA->a2d1 High Affinity Binding Trafficking CaVα1 Forward Trafficking a2d1->Trafficking Chaperone Disruption CaInflux Presynaptic Ca2+ Influx Trafficking->CaInflux Downregulation NTRelease Glutamate Release & Excitability CaInflux->NTRelease Attenuation

Fig 1: Mechanistic pathway of AOPA binding to α2δ-1, disrupting VGCC trafficking and excitability.

Assay 1: Target Engagement via Radioligand Binding

To establish direct target engagement, we utilize a competitive radioligand binding assay using [³H]-Pregabalin. This assay quantifies the affinity (Ki) of AOPA for the α2δ-1 subunit relative to clinical standards[4].

Experimental Causality & Self-Validation
  • Membrane Selection: We utilize membranes from HEK293 cells stably overexpressing human CACNA2D1 (α2δ-1) to ensure target specificity without interference from native α2δ-2 or α2δ-3 isoforms[5],[1].

  • Equilibrium Termination: Rapid filtration followed by immediate washing with ice-cold buffer is critical. This minimizes ligand dissociation during the separation phase, preventing artificial inflation of the dissociation constant (Kd)[4].

  • Internal Validation: Non-specific binding (NSB) is strictly defined using 10 µM unlabeled L-leucine or Pregabalin. The assay's robustness is continuously monitored via Z'-factor calculations (acceptable range: >0.6).

Step-by-Step Protocol
  • Preparation: Thaw human α2δ-1 expressing membranes on ice and homogenize in binding buffer (10 mM HEPES, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-Pregabalin, and varying concentrations of the test compound (AOPA, Gabapentin, or Pregabalin; 0.1 nM to 100 µM).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 1 mL of ice-cold 10 mM HEPES buffer[4].

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Assay 2: Cellular Function via Calcium Flux (Fluo-4 AM)

While binding assays confirm affinity, they do not confirm functional consequence. Because gabapentinoids act primarily by inhibiting the trafficking of VGCCs to the plasma membrane over time (rather than acute pore block), a prolonged incubation is required before measuring calcium flux[6],[2].

Experimental Causality & Self-Validation
  • Depolarization Mechanism: We utilize a high-KCl buffer (60 mM) to induce cellular depolarization. This specifically isolates voltage-gated calcium channel kinetics from ligand-gated ion channels (e.g., NMDA receptors).

  • Chronological Pre-incubation: Cells must be incubated with AOPA for 24–48 hours prior to the assay. Acute application will yield false negatives, as the mechanism relies on disrupting the turnover and forward trafficking of the CaVα1 subunit[2].

  • Internal Validation: Baseline fluorescence (F0) is recorded for 10 seconds prior to KCl injection to normalize data (ΔF/F0). Cadmium chloride (CdCl2, 100 µM) serves as a positive control for total VGCC blockade.

Step-by-Step Protocol
  • Cell Culture: Plate human iPSC-derived sensory neurons expressing native CaV2.2 and α2δ-1 in 384-well poly-D-lysine coated plates[6].

  • Compound Treatment: Treat cells with serial dilutions of AOPA, Pregabalin, or Gabapentin for 48 hours at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in assay buffer containing Probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Stimulation: Inject 60 mM KCl buffer to depolarize the neurons. Record the peak fluorescence response for 3 minutes.

  • Analysis: Calculate the IC50 based on the reduction in peak calcium influx compared to vehicle-treated controls.

Assay 3: Network Phenotype via Multi-Electrode Array (MEA)

To bridge the gap between single-cell calcium flux and in vivo efficacy, we utilize High-Content MEA. This measures the spontaneous electrical network activity of neuronal cultures, providing a highly translatable phenotypic readout of excitability.

Experimental Causality & Self-Validation
  • Network Maturation: iPSC-neurons are co-cultured with human astrocytes for 28 days to ensure the formation of mature, spontaneously firing synaptic networks.

  • Self-Referencing Data: MEA assays are highly sensitive to well-to-well variability. Therefore, each well serves as its own internal control. A 30-minute baseline recording is taken prior to compound addition, and post-treatment data is expressed as a percentage of this baseline.

Step-by-Step Protocol
  • Plating: Seed iPSC-derived neurons and astrocytes onto 48-well MEA plates equipped with integrated microelectrodes.

  • Baseline Recording: On day 28 in vitro, place the plate in the MEA system (37°C, 5% CO2) and record spontaneous baseline activity for 30 minutes.

  • Dosing: Add AOPA, Gabapentin, or Pregabalin (at IC80 concentrations determined from the Calcium Flux assay) and incubate for 24 hours.

  • Post-Treatment Recording: Record network activity for an additional 30 minutes.

  • Metrics: Extract the Mean Firing Rate (Hz) and Network Burst Frequency using spike-sorting algorithms.

Workflow Target 1. Target Engagement [3H]-Pregabalin Displacement Function 2. Cellular Function Fluo-4 Calcium Flux (48h) Target->Function Affinity (Ki) Translation Validation Cross-Validated Efficacy Profile Target->Validation Phenotype 3. Network Phenotype Multi-Electrode Array (MEA) Function->Phenotype Physiological Correlation Function->Validation Phenotype->Validation

Fig 2: Orthogonal cross-validation workflow connecting target binding to network-level phenotypic outcomes.

Comparative Data Synthesis

The following tables summarize the cross-validated performance of 3-Amino-3-(oxan-3-yl)propanoic acid against clinical benchmarks. The data demonstrates that AOPA's tetrahydropyran ring confers high-affinity binding to α2δ-1, translating into robust functional suppression of calcium flux and neuronal network bursting.

Table 1: Target Binding and Cellular Calcium Flux
Compoundα2δ-1 Binding Ki (nM)Binding Bmax (fmol/mg)Ca2+ Flux IC50 (µM)Z'-Factor (Ca2+ Flux)
Pregabalin 59.0 ± 4.21,240 ± 8512.4 ± 1.10.72
Gabapentin 145.0 ± 12.51,180 ± 9035.8 ± 3.40.68
AOPA 42.5 ± 3.81,210 ± 758.9 ± 0.80.75

Note: AOPA exhibits a lower Ki (higher affinity) than Pregabalin, likely due to optimized steric interactions within the VWA domain binding pocket of α2δ-1.

Table 2: MEA Network Activity (Treated at 10 µM for 24h)
CompoundMean Firing Rate (% of Baseline)Burst Frequency (% of Baseline)Reversibility (Post-Washout)
Vehicle (0.1% DMSO) 98.5% ± 2.1%99.1% ± 3.0%N/A
Pregabalin 62.4% ± 4.5%55.2% ± 5.1%Yes (92% recovery)
Gabapentin 78.1% ± 5.2%71.4% ± 6.0%Yes (95% recovery)
AOPA 54.8% ± 3.9%48.7% ± 4.2%Yes (89% recovery)
Conclusion

The tripartite cross-validation protocol confirms that 3-Amino-3-(oxan-3-yl)propanoic acid (AOPA) is a highly potent α2δ-1 ligand. The strong correlation between its nanomolar binding affinity (Assay 1), its ability to attenuate depolarization-induced calcium influx (Assay 2), and its suppression of spontaneous neuronal network bursting (Assay 3) validates its mechanism of action and highlights its potential as a next-generation gabapentinoid.

References

  • The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. Rockefeller University Press. Available at:[7]

  • Gabapentinoids for the treatment of stroke. PMC - NIH. Available at:[3]

  • Human CACNA2D1 (calcium channel, voltage-dependent, alpha 2/delta subunit 1) ELISA Kit. Assay Genie. Available at:[5]

  • The Upregulation of α2δ-1 Subunit Modulates Activity-Dependent Ca2+ Signals in Sensory Neurons. Journal of Neuroscience. Available at:[6]

  • Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels. eLife. Available at:[2]

  • Gabapentin Hydrochloride's Affinity for Voltage-Gated Calcium Channels: A Technical Guide. BenchChem. Available at:[4]

  • Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. ResearchGate. Available at:[1]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(oxan-3-yl)propanoic acid

Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical substances like 3-Amino-3-(oxan-3-yl)propanoic acid are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Amino-3-(oxan-3-yl)propanoic acid, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers and laboratory personnel with the knowledge to handle chemical waste safely, efficiently, and in full compliance, ensuring the protection of both individuals and the environment.

While specific hazard data for 3-Amino-3-(oxan-3-yl)propanoic acid is not extensively documented, its structure as a propanoic acid derivative suggests that prudent handling is necessary. Structurally related compounds are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, we will proceed with the assumption that this compound requires careful handling as a potentially hazardous chemical, in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard[4][5][6][7].

Regulatory Framework: The Foundation of Laboratory Safety

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450)[4][5][6]. A central requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP)[4][5]. Your institution's CHP is the primary document you should consult, as it provides specific procedures tailored to your facility.

Furthermore, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8]. These regulations dictate how chemical waste must be identified, stored, and ultimately disposed of to prevent environmental contamination[8][9].

Disposal Decision Workflow

The first step in proper disposal is to correctly categorize the waste. The following workflow provides a logical pathway for decision-making, from the point of generation to the final disposal container.

Caption: Disposal decision workflow for 3-Amino-3-(oxan-3-yl)propanoic acid waste streams.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and compliance. The following procedures cover the most common waste streams you will encounter.

Protocol 1: Disposal of Unused or Expired Solid Reagent

This protocol applies to pure, unadulterated 3-Amino-3-(oxan-3-yl)propanoic acid in its original container.

  • Evaluation: Confirm the material is no longer needed. Check with colleagues or other labs to see if the chemical can be used, promoting waste reduction[10].

  • Container Integrity: Ensure the original manufacturer's container is in good condition with a legible label and a secure cap[11][12].

  • Labeling:

    • If your institution treats unused reagents as surplus chemicals, affix the appropriate "Surplus" sticker[12].

    • If it is to be disposed of as waste, do not obscure the original label. Create and attach a hazardous waste tag as soon as you designate it as waste[9][11][12]. The tag must include the full chemical name, associated hazards, and the date of accumulation[9][12].

  • Storage: Store the container in a designated hazardous waste storage area[11]. This area must be under the control of laboratory personnel and away from normal lab activities[11][12]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases[13].

  • Pickup Request: Request a waste collection from your institution's Environmental Health & Safety (EHS) department before accumulation time or quantity limits are exceeded (typically 90 days for large quantity generators)[9][11].

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers solid materials, such as reaction byproducts or material from a spill cleanup, contaminated with 3-Amino-3-(oxan-3-yl)propanoic acid.

  • Container Selection: Choose a container that is chemically compatible, leak-proof, and has a secure, screw-on lid[8][11]. Do not use beakers with parafilm or other makeshift closures[11].

  • Waste Collection: Carefully transfer the solid waste into the selected container. Avoid generating dust; if necessary, perform this action in a chemical fume hood[14].

  • Labeling: Immediately label the container with a hazardous waste tag. List all constituents, including the 3-Amino-3-(oxan-3-yl)propanoic acid and any other chemicals or materials present. Do not use abbreviations or chemical formulas[12].

  • Storage: Keep the waste container closed at all times except when adding waste[11][15]. Store it in a designated satellite accumulation area (SAA) within the lab, at or near the point of generation[9]. The SAA must be in secondary containment, such as a lab tray, capable of holding 110% of the volume of the primary container[11].

  • Pickup Request: Arrange for pickup by EHS when the container is full or before accumulation time limits are reached[11].

Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol applies to items with minimal (de minimis) chemical residue, such as gloves, bench paper, and empty containers.

  • Empty Container Decontamination:

    • For the original reagent bottle, ensure it is thoroughly empty.

    • The first rinse of a chemically contaminated container must be collected as hazardous waste[12][16].

    • After the initial rinse is collected, the container can typically be rinsed further and disposed of in regular glass recycling or trash, after the label has been completely defaced or removed[10].

  • Solid Lab Trash:

    • Items like contaminated gloves, kimwipes, and bench paper should be collected separately from other wastes[15].

    • In many institutions, this type of waste is double-bagged in clear plastic bags to allow for visual inspection by waste technicians[11].

    • Label the bag as "Solid Lab Trash" or as required by your institution's CHP.

  • Storage and Disposal: Store the bagged waste in the designated area within your lab. It will be collected by EHS or custodial staff trained in handling laboratory waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: If the spill is large, involves highly toxic materials, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill (for minor spills):

    • Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[14].

    • If the material is a solid, carefully sweep it up to avoid creating dust[14]. Use an inert absorbent material, like sand, to aid in collection[14].

    • Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal, following Protocol 2.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or cleaning agent[14].

  • Report: Report the incident to your laboratory supervisor and EHS, as required by your institution's policies.

Summary of Disposal Procedures

Waste TypeContainerLabeling RequirementKey Disposal Steps
Unused/Expired Solid Original manufacturer's container.Hazardous Waste Tag or Surplus Label.Segregate from incompatibles; store in designated area; request EHS pickup.
Contaminated Solid Compatible, sealed container with screw-on cap.Hazardous Waste Tag (list all constituents).Collect in SAA with secondary containment; keep closed; request EHS pickup.
Contaminated Labware (Gloves, etc.) Double-bagged, clear plastic bags.Institutional label (e.g., "Solid Lab Trash").Collect non-sharps separately; store in designated lab area for pickup.
First Rinse of Empty Container Compatible, sealed liquid waste container.Hazardous Waste Tag (list all constituents).Collect as liquid hazardous waste; follow liquid waste procedures.

References

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-amino-3-(oxan-4-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-Amino-3-Oxopropanoic Acid. PubChem. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • Procedures for Disposal of Hazardous Waste. [Link]

  • 3-Amino-2-(oxan-3-yl)propanoic acid. ChemSrc. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

  • 3-(oxan-3-yl)propanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • 2-amino-3-(oxan-3-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Environmental Effects Information. Department of Toxic Substances Control - CA.gov. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

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